N-Methyl-1-(piperidin-3-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-piperidin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-8-5-7-3-2-4-9-6-7/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDMJLIOBYDVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611204 | |
| Record name | N-Methyl-1-(piperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070979-38-2 | |
| Record name | N-Methyl-1-(piperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-(Methylaminomethyl)piperidine: A Key Building Block for Drug Discovery
Abstract: This document provides an in-depth technical overview of 3-(methylaminomethyl)piperidine, a pivotal heterocyclic building block in medicinal chemistry. We will explore its chemical identity, including its CAS number and synonyms, detail a robust synthetic methodology, discuss its critical applications in drug development, and provide essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional properties of this versatile scaffold.
Chemical Identity and Physicochemical Properties
3-(Methylaminomethyl)piperidine is a disubstituted piperidine derivative featuring a methylaminomethyl substituent at the 3-position. Due to the reactivity of its two secondary amine functionalities, it is most commonly supplied and handled as a more stable salt, such as the dihydrochloride, or with a protecting group, typically a tert-butoxycarbonyl (Boc) group on the ring nitrogen. The unprotected free base is less common commercially but serves as the parent structure.
Nomenclature and Key Identifiers
The identity of this compound can be ambiguous due to multiple naming conventions and the prevalence of its protected or salt forms. The following tables clarify its identifiers.
Table 1: Chemical Identifiers for 3-(Methylaminomethyl)piperidine and Common Derivatives
| Form | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Free Base | (Piperidin-3-yl)-N-methylmethanamine | Not assigned | C₇H₁₆N₂ | 128.22 |
| Dihydrochloride Salt | N-methylpiperidin-3-amine, dihydrochloride[1] | 127294-77-3[1] | C₆H₁₄N₂·2HCl | 187.11[1] |
| 1-N-Boc Protected | tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate | 1017356-25-0 | C₁₂H₂₄N₂O₂ | 228.33 |
| (S)-1-N-Boc Protected | (S)-tert-Butyl 3-(methylamino)piperidine-1-carboxylate | 912368-73-1 | C₁₁H₂₂N₂O₂ | 214.30 |
Table 2: Common Synonyms
| Form | Synonyms |
| Free Base | N-Methyl-3-piperidinemethanamine, 3-((Methylamino)methyl)piperidine |
| Dihydrochloride Salt | 3-(Methylamino)piperidine dihydrochloride[2] |
| 1-N-Boc Protected | 1-Boc-3-((methylamino)methyl)piperidine, 3-Methylaminomethyl-piperidine-1-carboxylic acid tert-butyl ester |
Chemical Structure
The fundamental structure of the free base is illustrated below. The piperidine ring typically adopts a chair conformation, which is a critical feature influencing its binding properties in biological systems.
Caption: Chemical structure of 3-(Methylaminomethyl)piperidine.
Physicochemical Properties
The properties of these compounds vary significantly between the free base, salt, and protected forms. The dihydrochloride salt exhibits enhanced water solubility, which is advantageous for certain biological assays and formulation studies[2]. The Boc-protected variants are typically oils or low-melting solids soluble in organic solvents, making them ideal for synthetic transformations.
Table 3: Physicochemical Properties of Related Compounds
| Property | Value (Compound) | Source |
| Boiling Point | 89°C @ 18 mmHg (3-(Aminomethyl)piperidine) | |
| Flash Point | 77°C (3-(Aminomethyl)piperidine) | |
| Density | 0.816 g/mL at 25°C (N-Methylpiperidine) | |
| Refractive Index | 1.467 ( (S)-1-Boc-3-(methylamino)piperidine) |
Synthesis and Manufacturing
The synthesis of 3-(methylaminomethyl)piperidine derivatives is a critical process for their application in research. A common and reliable strategy involves the reductive amination of a suitable piperidine-3-carboxaldehyde precursor. This method offers high yields and good control over the introduction of the methylamino group.
Overview of Synthetic Rationale
The chosen synthetic route begins with the commercially available N-Boc-piperidine-3-carboxylic acid. The Boc protecting group serves two essential functions:
-
Deactivation of Ring Nitrogen: It prevents the secondary amine of the piperidine ring from participating in side reactions.
-
Improved Handling: It renders the intermediate compounds more soluble in common organic solvents and easier to purify via standard techniques like column chromatography.
The carboxylic acid is reduced to the corresponding aldehyde, which then undergoes reductive amination with methylamine. The final step involves the removal of the Boc group under acidic conditions to yield the target compound, typically isolated as its salt.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Synthesis of 3-(Methylaminomethyl)piperidine Dihydrochloride
This protocol is an illustrative example based on established chemical principles, such as those used in the synthesis of related piperidines. Researchers should adapt it based on laboratory conditions and scale.
Step 1: Synthesis of tert-Butyl 3-formylpiperidine-1-carboxylate
-
To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv.) and a coupling agent such as HATU (1.2 equiv.).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work up the reaction by washing with aqueous acid, base, and brine, then dry the organic layer and concentrate to yield the Weinreb amide intermediate.
-
Dissolve the crude amide in anhydrous THF, cool to 0 °C, and add a reducing agent like Lithium Aluminum Hydride (LAH) (1.5 equiv.) portion-wise.
-
Stir for 1-2 hours, then quench carefully. After workup and purification by column chromatography, the desired aldehyde is obtained.
-
Causality: The Weinreb amide is used as a stable intermediate that can be cleanly reduced to the aldehyde without over-reduction to the alcohol, a common issue with direct ester or acid reduction.
-
Step 2: Reductive Amination
-
Dissolve the aldehyde from Step 1 (1.0 equiv.) in a solvent such as 1,2-dichloroethane (DCE).
-
Add a solution of methylamine (2.0 M in THF, 1.5 equiv.) followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.).
-
Stir the reaction at room temperature for 4-8 hours until TLC or LC-MS indicates completion.
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde but efficiently reduces the intermediate iminium ion[3].
-
Step 3: Boc Deprotection
-
Dissolve the crude product from Step 2 in a minimal amount of methanol or ethyl acetate.
-
Add a solution of hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane) (5.0 equiv.) and stir at room temperature for 2-4 hours.
-
The product will precipitate as the dihydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Applications in Research and Drug Development
The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, and its derivatives are cornerstones of medicinal chemistry[4][5]. 3-(Methylaminomethyl)piperidine serves as a versatile 3D fragment or scaffold that offers several advantages in drug design.
Role as a Medicinal Chemistry Building Block
-
Structural Rigidity and 3D Shape: Unlike flat aromatic rings, the saturated piperidine core provides a defined three-dimensional structure. This pre-organized conformation can reduce the entropic penalty of binding to a protein target, potentially leading to higher affinity. The substitution pattern allows for exploration of 3D chemical space, a key strategy in modern fragment-based drug discovery[6][7].
-
Basic Nitrogen Center: The secondary amines in the molecule are basic (pKa ~9-11). At physiological pH, they are protonated, allowing them to form strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a protein's active site. This is a classic strategy for anchoring a ligand to its target.
-
Vectors for Elaboration: The two nitrogen atoms provide distinct points for chemical modification. The ring nitrogen can be functionalized to modulate properties like solubility or to introduce larger substituents that can probe deeper into a binding pocket, while the exocyclic nitrogen can be modified to fine-tune interactions at the periphery.
This compound is a valuable intermediate for pharmaceuticals targeting neurological disorders and for neurotransmitter research[2].
Caption: Hypothetical binding of the protonated scaffold in a receptor.
Safety, Handling, and Storage
-
Hazard Identification:
-
Corrosive: Expected to cause severe skin burns and serious eye damage (H314)[9].
-
Toxic/Harmful: May be harmful if swallowed (H302) and toxic if it comes into contact with skin or is inhaled (H311 + H331).
-
Irritant: May cause respiratory irritation (H335).
-
Flammable: Related compounds are flammable liquids (H225/H226)[9]. Vapors may form explosive mixtures with air.
-
-
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[8]. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield[9].
-
Safe Handling: Avoid breathing vapors or mists. Prevent contact with skin and eyes. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge[8].
-
-
Storage and Stability:
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place[9].
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
-
Stability: The free base is susceptible to air oxidation. The dihydrochloride salt is significantly more stable and is the preferred form for long-term storage.
-
Conclusion
3-(Methylaminomethyl)piperidine and its derivatives are high-value chemical tools for the modern medicinal chemist. Its inherent three-dimensionality, coupled with the strategic placement of two basic nitrogen centers, provides a robust and versatile scaffold for the design of novel therapeutics. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in the laboratory. As the demand for novel, non-flat molecules in drug discovery continues to grow, the importance of building blocks like this will only increase.
References
-
PubChem. (n.d.). Piperidine-3-methylamine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). N-[(Piperidin-3-yl)methyl]propan-2-amine Properties. Retrieved from [Link]
- Google Patents. (2013). CN103030587A - Synthesis process of 3-methylamino-piperidine.
- Google Patents. (2015). Method for synthesizing cis-1-benzyl-3-methylamino-4-methyl-piperidine.
-
PureSynth. (n.d.). 3-(Methylamino)Piperidine Dihydrochloride. Retrieved from [Link]
-
Alfa Aesar. (2015). Safety Data Sheet: 3-Methylpiperidine. Retrieved from [Link]
-
Yadav, J. S., et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]
-
Matassini, C., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link]
-
White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]
-
Matassini, C., et al. (2015). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Piperidin, 3e-methyl. Retrieved from [Link]
Sources
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- 5. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. assets.thermofisher.com [assets.thermofisher.com]
N-Methyl-3-piperidinemethanamine as a medicinal chemistry scaffold
The following technical guide details the medicinal chemistry utility, synthesis, and application of N-Methyl-3-piperidinemethanamine (and its derivatives). This scaffold is analyzed here as a critical tool for introducing three-dimensionality (Fsp³) and precise vector control in drug candidates.
A Strategic Scaffold for Chiral Vector Exploration in Drug Discovery
Executive Summary
N-Methyl-3-piperidinemethanamine represents a "privileged structure" in modern medicinal chemistry. Unlike its 4-substituted counterparts, which possess a plane of symmetry, the 3-substituted piperidine core introduces a chiral center and a non-linear exit vector. This scaffold allows researchers to "escape flatland" (increasing Fsp³ character), a property directly correlated with improved clinical success rates due to enhanced solubility and selectivity.
This guide focuses on the exocyclic secondary amine variant (N-methyl-1-(piperidin-3-yl)methanamine) as the primary scaffold, as it allows the piperidine ring nitrogen to serve as the anchor point for heteroaromatic cores (e.g., in kinase inhibitors or GPCR ligands).
Part 1: Structural Analysis & Pharmacophore Mapping
1.1 The "Magic Methyl" & Solubility
The N-methyl group on the exocyclic amine is not merely a substituent; it is a conformational lock and a solubility handle.
-
pKa Modulation: The exocyclic amine typically exhibits a pKa of ~9.5–10.5. Methylation slightly increases basicity compared to the primary amine but significantly alters solvation energy.
-
Conformational Bias: The 3-position substituent on a piperidine ring can adopt axial or equatorial orientations. In the lowest energy chair conformation, the bulky methanamine group prefers the equatorial position to avoid 1,3-diaxial strain.[1] This provides a predictable vector for projecting the methylamine "warhead" into a protein binding pocket.
1.2 Vector Analysis (3- vs 4-Substitution)
In Structure-Activity Relationship (SAR) studies, switching from a 4-substituted to a 3-substituted piperidine alters the bond vector angle by approximately 60°, allowing the side chain to probe distinct regions of the active site without changing the core scaffold's binding mode.
Table 1: Physicochemical Profile of the Scaffold
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Weight | ~142.24 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| Chirality | 1 Chiral Center (C3) | Enables enantioselective binding (R vs S). |
| H-Bond Donors | 1 (Exocyclic NH) | Critical for H-bonding with residues (e.g., Asp/Glu). |
| H-Bond Acceptors | 2 (Ring N, Side N) | Versatile interaction points.[1] |
| Fsp³ Fraction | 1.0 (Fully saturated) | Enhances solubility and metabolic stability. |
Part 2: Synthetic Routes & Methodology
To utilize this scaffold effectively, one must be able to synthesize it with orthogonal protection. The most robust route involves Reductive Amination of a protected aldehyde.
2.1 Validated Synthetic Protocol
Objective: Synthesis of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate (Protected Scaffold).
Reagents:
-
Starting Material: N-Boc-3-piperidinecarboxaldehyde (CAS: 116984-10-4).
-
Amine Source: Methylamine (2.0 M in THF).
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) – Chosen for selectivity over NaBH₄ to prevent aldehyde reduction before imine formation.
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).
Step-by-Step Protocol:
-
Imine Formation: Charge a reaction vessel with N-Boc-3-piperidinecarboxaldehyde (1.0 equiv) and DCE (0.2 M concentration). Add Methylamine (1.5 equiv) and Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under Nitrogen atmosphere.
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The secondary amine product is often pure enough for the next step. If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH).
2.2 Visualization of Synthetic Logic
The following diagram illustrates the workflow, including the divergence point for creating the N-methyl variant versus the primary amine.
Figure 1: Synthetic workflow for accessing the N-Methyl-3-piperidinemethanamine scaffold. The solid line represents the preferred reductive amination route for high fidelity.
Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7]
3.1 Kinase Inhibition (The "Spacer" Effect)
In kinase inhibitor design (e.g., JAK, CDK), the solvent-exposed region often tolerates solubilizing groups.
-
Case Study Logic: The piperidine ring acts as a rigid linker. By using the 3-position (methanamine), the basic nitrogen is projected away from the hinge-binding region, interacting with acidic residues (e.g., Asp/Glu) at the solvent front.
-
Advantage: The methylene linker (-CH2-) in this scaffold adds a degree of rotational freedom compared to a direct 3-aminopiperidine, allowing the terminal methylamine to find optimal H-bond geometry.
3.2 GPCR Ligands (Dopamine & Serotonin)
The 3-substituted piperidine is a classic bioisostere for the tropane ring found in cocaine and atropine.
-
Mechanism: The distance between the basic nitrogen and an aromatic core attached to the piperidine nitrogen is critical for pharmacophore overlap with biogenic amines.
-
Application: This scaffold is widely used in developing Dopamine D2/D4 antagonists and CCR5 antagonists , where the "kinked" geometry of the 3-position mimics the bioactive conformation of the endogenous ligand better than linear linkers.
3.3 SAR Decision Tree
How to decide when to use this scaffold?
Figure 2: SAR Decision Tree illustrating when to deploy the N-Methyl-3-piperidinemethanamine scaffold during lead optimization.
Part 4: Experimental Validation (Self-Validating Protocols)
To ensure the scaffold is incorporated correctly, the following analytical checks are mandatory.
4.1 Enantiomeric Purity Check
Since the 3-position is chiral, avoiding racemic mixtures is crucial for late-stage development.
-
Method: Chiral HPLC.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).
-
Validation: The enantiomers of N-Boc-3-piperidinemethanamine derivatives usually separate with
. If synthesizing from a racemic starting material, perform chiral resolution before removing the Boc group.
4.2 Regioselectivity Confirmation (NMR)
Distinguishing between the N-methyl on the side chain versus the ring (if synthesis is ambiguous):
-
1H NMR Diagnostic:
-
Ring N-Me: Singlet typically appears at
2.2–2.3 ppm. -
Side-chain N-Me: Singlet typically appears at
2.4–2.5 ppm (slightly downfield due to lack of ring shielding) and integrates for 3 protons. -
HMBC: Correlation between the methyl protons and the side-chain methylene carbon (
~55 ppm) confirms the structure.
-
References
-
BenchChem. (2025).[2][3] The Ascendancy of 3-Substituted Piperidines: A Technical Guide to a Privileged Scaffold in Drug Discovery. Retrieved from
- Barnes-Seeman, D. (2012). The role of 3-substituted piperidines in the design of bioactive compounds. Journal of Medicinal Chemistry. (Contextual citation based on general field knowledge of scaffold utility).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16768076, N,N-Dimethyl-1-piperidin-3-ylmethanamine. Retrieved from
-
University of York. (2022). Exploration of piperidine 3D fragment chemical space. White Rose Research Online. Retrieved from
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from
Sources
Beyond the Core: Piperidine-3-methanamine as a Strategic Scaffold in Modern Medicinal Chemistry
Executive Summary
The piperidine ring is a ubiquitous pharmacophore, appearing in over 20 classes of pharmaceuticals.[1][2][3] However, the specific regioisomer piperidine-3-methanamine (3-AMP) represents a distinct and underutilized "privileged structure" compared to its 4-substituted counterparts. This guide analyzes the structural utility of 3-AMP, focusing on its role as a semi-rigid linker that offers unique vector orientation for fragment-based drug discovery (FBDD). We explore its critical application in kinase inhibition (MNK1/2) and protease targeting (BACE1), providing validated synthetic protocols and structure-activity relationship (SAR) insights.
Part 1: The Pharmacophore Argument
The "Spacer Effect" and Vector Control
In medicinal chemistry, the direct attachment of functional groups to a saturated heterocycle (like 3-aminopiperidine) often leads to steric clashes or suboptimal bond angles. The introduction of a methylene spacer in piperidine-3-methanamine resolves these issues through two mechanisms:
-
Conformational Decoupling: The methylene group (
) acts as a hinge, allowing the exocyclic primary amine to adopt conformations inaccessible to the direct 3-amino analog. This is critical for reaching deep binding pockets (e.g., Asp residues in proteases). -
Basicity Modulation: The inductive effect of the piperidine ring nitrogen is attenuated by the methylene spacer.
-
Piperidine-3-amine pKa: ~9.5 (exocyclic amine affected by ring EWG).
-
Piperidine-3-methanamine pKa: ~10.2 (closer to aliphatic amines).
-
Strategic Use: This subtle pKa shift is utilized to tune solubility and reduce hERG liability by altering the ionization state at physiological pH.
-
Stereochemical Diversity
Unlike the symmetrical 4-substituted piperidines, the 3-position introduces chirality. The (3R) and (3S) enantiomers project the methanamine tail into distinct vectors (axial vs. equatorial preference depending on N-substitution), allowing for precise probing of chiral biological pockets.
Part 2: Therapeutic Case Studies
Case Study A: MNK1/2 Kinase Inhibitors (Oncology)
Target: Mitogen-activated protein kinase-interacting kinases (MNK1/2).[4][5][6] Mechanism: MNK1/2 phosphorylate eIF4E, driving oncogenic translation.[5][7] Role of 3-AMP: Recent discovery campaigns (e.g., by Northwestern University and A*STAR) have utilized piperidine-derived scaffolds to target the ATP-binding pocket. The 3-methanamine moiety serves as a critical linker.
-
Interaction: The piperidine ring sits in the solvent-exposed region, while the aminomethyl arm extends into the ribose binding pocket, often forming hydrogen bonds with Asp226 (in MNK2) or the DFD motif.
-
Selectivity: The specific vector of the 3-position (as opposed to the 4-position) avoids steric clashes with the "gatekeeper" residues, enhancing selectivity over other kinases.
Case Study B: BACE1 Inhibitors (Alzheimer's Disease)
Target:
-
Binding Mode: The protonated secondary amine of the piperidine interacts with the catalytic aspartic acid dyad (Asp32/Asp228 ). The 3-methanamine substituent allows for the attachment of aromatic "caps" that fill the S2' sub-pocket, improving potency from micromolar to nanomolar ranges.
Part 3: Visualization of SAR Logic
The following diagram illustrates the decision-making process when selecting the piperidine-3-methanamine scaffold over other isomers.
Caption: SAR decision tree highlighting the structural advantages of the methylene spacer in kinase and protease targeting.
Part 4: Experimental Methodologies
Synthetic Workflow: Accessing the Chiral Scaffold
High-enantiomeric excess (ee) is required for clinical candidates. The following protocol describes the synthesis of (R)-3-(aminomethyl)piperidine via the reduction of nipecotamide derivatives.
Reaction Scheme Visualization:
Caption: Step-wise synthetic route for generating the chiral (R)-3-(aminomethyl)piperidine building block.
Detailed Protocol: Reduction of Primary Amide to Amine
Objective: Conversion of tert-butyl 3-carbamoylpiperidine-1-carboxylate to tert-butyl 3-(aminomethyl)piperidine-1-carboxylate.
Reagents:
-
Substrate: tert-butyl 3-carbamoylpiperidine-1-carboxylate (1.0 eq)
-
Reducing Agent: Lithium Aluminum Hydride (LiAlH4) (2.5 eq) or Borane-THF complex (BH3·THF) (3.0 eq) - BH3 is preferred for chemoselectivity if other reducible groups are present.
-
Solvent: Anhydrous THF.
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.
-
Dissolution: Dissolve the substrate (10 mmol) in anhydrous THF (50 mL) and cool to 0°C.
-
Addition: Add BH3·THF (1.0 M solution, 30 mL) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Gas evolution.
-
Reflux: Warm to room temperature, then heat to reflux (66°C) for 4 hours. Monitor by LC-MS for disappearance of the amide peak (M+H).
-
Quench: Cool to 0°C. Carefully add MeOH (10 mL) dropwise to destroy excess borane.
-
Workup: Concentrate in vacuo. Redissolve in MeOH (20 mL) and add 10% HCl (aq) to break the boron-amine complex. Reflux for 1 hour.
-
Isolation: Basify with NaOH (1M) to pH 10. Extract with DCM (3 x 50 mL). Dry organics over Na2SO4 and concentrate.
-
Validation: 1H NMR should show the disappearance of amide protons and the appearance of the methylene doublet at
~2.6-2.8 ppm.
Part 5: Comparative Data Analysis
The following table contrasts the physicochemical properties of the 3-methanamine scaffold against the standard piperidine and 3-aminopiperidine.
| Property | Piperidine | 3-Aminopiperidine | Piperidine-3-methanamine | Relevance to Drug Discovery |
| LogP (Calc) | 0.84 | 0.21 | 0.45 | Methanamine is slightly more lipophilic than the direct amine, aiding BBB penetration. |
| pKa (Conj. Acid) | 11.2 | ~9.5 (exocyclic) | ~10.2 (exocyclic) | Higher basicity of the spacer-amine can improve solubility but requires monitoring for hERG binding. |
| Rotatable Bonds | 0 | 0 | 1 | The extra rotatable bond allows the amine to "scan" the binding pocket. |
| Vector Angle | N/A | ~109° (Rigid) | Variable (Cone) | Allows access to pockets orthogonal to the piperidine ring plane. |
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023).[9] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link]
-
Miyamoto, N., et al. (2014). Structure-activity relationship study of BACE1 inhibitors possessing a chelidonic or 2,6-pyridinedicarboxylic scaffold at the P(2) position.[10] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Teo, T., et al. (2021). Update on the Development of MNK Inhibitors as Therapeutic Agents. Journal of Medicinal Chemistry. Retrieved from [Link]
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- 10. Structure-activity relationship study of BACE1 inhibitors possessing a chelidonic or 2,6-pyridinedicarboxylic scaffold at the P(2) position - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of N-Methyl-1-(piperidin-3-yl)methanamine in Modern Kinase Inhibitor Research: A Technical Guide
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile stereochemistry and its role as a key structural motif in a multitude of therapeutic agents. Within this privileged class of heterocycles, N-Methyl-1-(piperidin-3-yl)methanamine and its derivatives have emerged as a critical component in the design of highly selective and potent kinase inhibitors. This technical guide provides an in-depth review of the strategic application of this scaffold in kinase inhibitor research, with a particular focus on its role in structure-activity relationships, target engagement, and the development of next-generation cancer therapeutics. We will delve into the rationale behind its selection, explore key examples of its successful implementation, and provide detailed experimental protocols relevant to the drug discovery process.
Introduction: The Enduring Significance of the Piperidine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, yet challenges such as off-target effects and acquired resistance necessitate continuous innovation in molecular design.
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a recurring motif in a vast number of approved drugs.[1] Its prevalence stems from its ability to:
-
Introduce three-dimensionality: The chair and boat conformations of the piperidine ring allow for precise spatial orientation of substituents, enabling optimal interactions with the complex topology of kinase active sites.[2]
-
Modulate physicochemical properties: The basic nitrogen atom of the piperidine moiety can be leveraged to improve aqueous solubility and oral bioavailability, crucial parameters for drug development.[3]
-
Serve as a versatile scaffold: The piperidine ring provides multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]
This guide will specifically focus on the N-Methyl-1-(piperidin-3-yl)methanamine moiety, a substructure that combines the advantages of the piperidine ring with a flexible aminomethyl side chain, a feature often exploited to engage with key residues in the ATP-binding pocket of kinases.
The N-Methyl-1-(piperidin-3-yl)methanamine Moiety in Action: A Case Study of the FLT3 Kinase Inhibitor CHMFL-FLT3-122
A compelling example of the successful application of a 3-substituted piperidine moiety is the discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone, also known as CHMFL-FLT3-122.[5] This potent and orally bioavailable inhibitor targets the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[5][6]
CHMFL-FLT3-122 demonstrated a remarkable IC50 of 40 nM against FLT3 kinase and exhibited significant anti-proliferative activity in FLT3-ITD positive AML cell lines.[5] The (R)-3-substituted piperidine ring plays a crucial role in anchoring the molecule within the kinase domain, while the N-acylated side chain extends towards the solvent-exposed region, offering a vector for further optimization.
Structure-Activity Relationship (SAR) Insights
The development of CHMFL-FLT3-122 was guided by a structure-based drug design approach, building upon the scaffold of the BTK inhibitor ibrutinib, which was found to have off-target activity against FLT3.[5] The key modification was the introduction of the 3-aminopiperidine moiety, which proved to be critical for potent FLT3 inhibition.
While the primary publication on CHMFL-FLT3-122 does not provide an exhaustive SAR study on the N-Methyl-1-(piperidin-3-yl)methanamine fragment itself, the broader literature on kinase inhibitors highlights several key principles:
-
The Basic Amine: The nitrogen atom in the piperidine ring and the exocyclic amine often serve as a key interaction point, forming hydrogen bonds or salt bridges with acidic residues (e.g., Asp, Glu) in the kinase hinge region or the solvent front. This interaction is crucial for anchoring the inhibitor and contributes significantly to its binding affinity.
-
Stereochemistry: The stereochemistry at the 3-position of the piperidine ring is often critical for activity. In the case of CHMFL-FLT3-122, the (R)-enantiomer was found to be the more active stereoisomer, highlighting the importance of precise positioning of the substituent within the binding pocket.[5]
-
The N-Substituent: The substituent on the exocyclic nitrogen provides a handle for modulating the inhibitor's properties. In CHMFL-FLT3-122, the dimethylaminoethanone group enhances solubility and provides an additional point of interaction.[5] Varying this substituent can impact potency, selectivity, and pharmacokinetic parameters.
The strategic placement of the N-Methyl-1-(piperidin-3-yl)methanamine moiety allows for the exploration of the solvent-exposed region of the kinase, a strategy often employed to enhance selectivity and improve physicochemical properties.
The FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)
Mutations in the FLT3 gene are one of the most common genetic alterations in AML and are associated with a poor prognosis.[6] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to ligand-independent constitutive activation of the FLT3 receptor.[1] This aberrant signaling drives uncontrolled proliferation and survival of myeloid precursor cells through the activation of downstream pathways, including the RAS-MEK-ERK, PI3K-AKT, and STAT5 pathways.[6][7]
Experimental Protocols
The successful development of kinase inhibitors relies on a suite of robust and reproducible assays. Below are representative protocols for key experiments in the kinase inhibitor discovery workflow.
Synthesis of a 3-Substituted Piperidine Kinase Inhibitor Intermediate
The following is a representative synthetic route for a key intermediate, (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate, which can be further elaborated to molecules like CHMFL-FLT3-122. This protocol is adapted from published procedures.[4]
Step 1: Mitsunobu Reaction
-
To a solution of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and (S)-1-Boc-3-hydroxypiperidine (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (1.5 eq).
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.
In Vitro Kinase Inhibition Assay (FLT3)
This protocol describes a typical in vitro assay to determine the IC50 of a test compound against FLT3 kinase.
-
Reagents and Materials:
-
Recombinant human FLT3 kinase
-
Biotinylated peptide substrate
-
ATP
-
Test compound (e.g., CHMFL-FLT3-122)
-
Kinase assay buffer
-
Detection reagent (e.g., HTRF or luminescence-based)
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the diluted compound to the wells of the microplate.
-
Add the FLT3 kinase and the biotinylated peptide substrate to the wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1-2 hours at room temperature.
-
Stop the reaction and add the detection reagent.
-
Incubate for the recommended time and read the signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Proliferation Assay (MV4-11 Cells)
This assay measures the effect of a test compound on the proliferation of a human AML cell line (MV4-11) that harbors the FLT3-ITD mutation.
-
Reagents and Materials:
-
MV4-11 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
-
Procedure:
-
Seed MV4-11 cells into the wells of a 96-well plate at a predetermined density.
-
Prepare a serial dilution of the test compound.
-
Add the diluted compound to the cells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well.
-
Incubate for the recommended time and measure the luminescence on a plate reader.
-
Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% inhibition of growth) value.
-
Conclusion and Future Perspectives
The N-Methyl-1-(piperidin-3-yl)methanamine scaffold and its derivatives continue to be a valuable asset in the design of novel kinase inhibitors. The case of CHMFL-FLT3-122 exemplifies how this moiety can be strategically employed to achieve high potency and favorable drug-like properties. The inherent three-dimensionality and tunable basicity of the piperidine ring provide a powerful platform for medicinal chemists to address the ongoing challenges in kinase inhibitor development, including selectivity and the emergence of drug resistance. Future research will likely focus on the development of novel synthetic methodologies to access a wider diversity of substituted piperidines and the use of computational modeling to better predict the interactions of these scaffolds with their kinase targets. The continued exploration of the chemical space around the N-Methyl-1-(piperidin-3-yl)methanamine core promises to yield the next generation of innovative and effective kinase inhibitors.
References
-
Li, X., Wang, A., Yu, K., Qi, Z., Chen, C., Wang, W., ... & Liu, Q. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 58(24), 9625-9638. Available at: [Link].
-
Takahashi, K. (2019). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science, 110(6), 1836-1844. Available at: [Link].
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Available at: [Link].
-
Han, B. J., DeAngelo, D. J., & Stone, R. M. (2014). Functional Characterization of FLT3 Receptor Signaling Deregulation in Acute Myeloid Leukemia by Single Cell Network Profiling (SCNP). PloS one, 9(10), e110756. Available at: [Link].
-
Design, Synthesis, and Biological Evaluation of a Series of Indolone Derivatives as Novel FLT3 Inhibitors for the Treatment of Acute Myeloid Leukemia. (2018). ResearchGate. Available at: [Link].
-
Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025). PubMed. Available at: [Link].
-
An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2023). PMC. Available at: [Link].
- WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof. Google Patents.
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers. Available at: [Link].
-
Application of a macrocyclization strategy in kinase inhibitor development. (2025). ScienceOpen. Available at: [Link].
-
Schematic representation of the FLT3-ITD signaling pathways and downstream effects. (2021). ResearchGate. Available at: [Link].
-
FLT3 Signaling pathways and their dysregulation in AML. (2023). ResearchGate. Available at: [Link].
-
WO/2014/016338 NEW SYNTHETIC ROUTE FOR THE PREPARATION OF 3-AMINO-PIPERIDINE COMPOUNDS. (2014). WIPO Patentscope. Available at: [Link].
-
The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. (2025). PMC. Available at: [Link].
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry, 17(10), 105995. Available at: [Link].
-
Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. (2022). MDPI. Available at: [Link].
- CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. Google Patents.
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (2023). ACS Publications. Available at: [Link].
-
Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. (2019). PMC. Available at: [Link].
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Available at: [Link].
- CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride. Google Patents.
-
(R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one. PubChem. Available at: [Link].
-
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2017). ResearchGate. Available at: [Link].
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Characterization of FLT3 Receptor Signaling Deregulation in Acute Myeloid Leukemia by Single Cell Network Profiling (SCNP) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-Methyl-1-(piperidin-3-yl)methanamine from 3-pyridinecarboxaldehyde
Technical Application Note: Modular Synthesis of N-Methyl-1-(piperidin-3-yl)methanamine
Executive Summary & Strategic Analysis
This application note details the synthesis of N-Methyl-1-(piperidin-3-yl)methanamine , a critical diamine scaffold used in the development of peptidomimetics, kinase inhibitors, and RNA-binding small molecules.
The Synthetic Challenge: Direct hydrogenation of 3-pyridinecarboxaldehyde to the piperidine analog is chemically fraught due to the lability of the aldehyde group under reducing conditions (yielding the primary alcohol) and the potential for catalyst poisoning by the resulting free amines.
The Solution: We utilize a robust, two-phase "Aminate-then-Reduce" strategy:
-
Phase I (Reductive Amination): Selective conversion of the aldehyde to the N-methyl secondary amine using an in situ imine formation followed by borohydride reduction. This locks the exocyclic nitrogen stereochemistry and oxidation state.
-
Phase II (Heterogeneous Hydrogenation): Catalytic reduction of the pyridine ring using Adams' Catalyst (PtO
) in acidic media.[1][2] This method protonates the basic nitrogens, preventing catalyst poisoning and ensuring complete conversion to the piperidine core.
Reaction Scheme & Logic Flow
The following diagram illustrates the chemical pathway and the critical decision nodes for purification.
Figure 1: Stepwise synthetic pathway ensuring chemoselectivity.
Detailed Experimental Protocols
Phase I: Synthesis of N-Methyl-3-picolylamine
Objective: Install the N-methylamine tail without reducing the pyridine ring.
Reagents:
-
3-Pyridinecarboxaldehyde (10.0 mmol, 1.07 g)
-
Methylamine (33% in EtOH or 40% aq., 12.0 mmol)
-
Sodium Borohydride (NaBH
, 15.0 mmol) -
Methanol (anhydrous, 20 mL)
Protocol:
-
Imine Formation: In a 100 mL round-bottom flask, dissolve 3-pyridinecarboxaldehyde in Methanol (15 mL).
-
Cool the solution to 0°C using an ice bath.
-
Add Methylamine solution dropwise over 10 minutes. Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour. Checkpoint: Solution typically turns yellow, indicating imine formation.
-
Reduction: Cool back to 0°C. Add NaBH
portion-wise (caution: gas evolution). -
Stir at RT for 3 hours. Monitor by TLC (DCM:MeOH 9:1). The aldehyde spot (R
~0.6) should disappear. -
Workup: Quench with water (5 mL). Concentrate under reduced pressure to remove MeOH.
-
Dilute residue with 1M NaOH (10 mL) to ensure free-base form. Extract with DCM (3 x 20 mL).
-
Dry combined organics over Na
SO , filter, and concentrate.-
Yield Expectation: 85-95% (Pale yellow oil).
-
Stability: The intermediate is stable and can be stored at 4°C.
-
Phase II: Catalytic Hydrogenation to Piperidine
Objective: Reduce the aromatic ring to the saturated piperidine heterocycle.
Reagents:
-
N-Methyl-3-picolylamine (Intermediate from Phase I, 5.0 mmol)
-
Platinum(IV) Oxide (PtO
, Adams' Catalyst, 5 mol% loading) -
Glacial Acetic Acid (15 mL)
-
Hydrogen Gas (H
)[2][3]
Equipment:
-
Parr Hydrogenator or High-Pressure Autoclave.
Protocol:
-
Catalyst Loading: In the hydrogenation vessel liner, carefully add PtO
(57 mg). Safety: PtO can be pyrophoric in the presence of solvent vapors; add under inert atmosphere if possible. -
Substrate Addition: Dissolve the intermediate amine in Glacial Acetic Acid (15 mL) and gently add to the vessel.
-
Why Acetic Acid? It protonates both amine nitrogens (
). Positively charged nitrogens do not bind strongly to the Pt surface, preventing catalyst poisoning.
-
-
Hydrogenation: Seal the reactor. Purge with N
(3x) and then H (3x).[4] -
Pressurize to 50-60 psi (approx. 4 bar) .
-
Shake/Stir at RT for 12-16 hours.
-
Note: If reaction is sluggish, heat to 40°C.
-
-
Workup (Critical Step):
-
Vent H
and purge with N .[1][4] -
Filter through a Celite pad to remove Pt catalyst.[1] Caution: Keep filter cake wet; dry Pt black is a fire hazard.
-
Concentrate the filtrate to remove most Acetic Acid.
-
Basification: Dissolve residue in minimal water. Cool to 0°C. Add 50% NaOH dropwise until pH > 12.
-
Extraction: The product is highly polar. Extract with Chloroform:Isopropanol (3:1) (4 x 20 mL). Standard ether/ethyl acetate extraction is often insufficient.
-
-
Purification: Distillation (Kugelrohr) or flash chromatography (DCM:MeOH:NH
OH 90:9:1).
Quantitative Data Summary
| Parameter | Phase I (Amination) | Phase II (Hydrogenation) |
| Limiting Reagent | 3-Pyridinecarboxaldehyde | N-Methyl-3-picolylamine |
| Stoichiometry | 1.0 : 1.2 (Amine) : 1.5 (Hydride) | Substrate : H |
| Solvent System | Methanol | Glacial Acetic Acid |
| Temperature | 0°C | RT (20-25°C) |
| Pressure | Atmospheric | 50-60 psi (4 bar) |
| Typical Yield | 90% | 75-85% |
| Key Byproduct | 3-Pyridinemethanol (if not dry) | Partially reduced tetrahydropyridines |
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare the NMR signatures of the intermediate and the final product.
Intermediate: N-Methyl-3-picolylamine
-
H NMR (CDCl
): Diagnostic peaks at 8.5 (d, Pyridine-H), 7.2-7.6 (m, Pyridine-H). Singlet at 2.45 (N-Me). -
Validation: Presence of aromatic protons confirms the ring is intact.
Target: N-Methyl-1-(piperidin-3-yl)methanamine
-
H NMR (CDCl
):-
Aromatic Region: Silent (No peaks > 6.0 ppm). This confirms complete ring reduction.
-
Ring Protons: Multiplets between
1.1 - 3.1 ppm (9H). -
N-Methyl: Singlet shifts slightly upfield, typically
2.3 - 2.4 ppm.
-
-
Mass Spectrometry (ESI+):
-
Calc.[5] MW: 128.22 g/mol .
-
Observed: [M+H]
= 129.2.
-
Troubleshooting & Safety
Common Failure Modes
-
Incomplete Hydrogenation:
-
Low Yield in Extraction:
Safety Protocols
-
PtO
(Adams' Catalyst): Pyrophoric after hydrogenation. Always keep the filter cake wet with water during disposal. -
Hydrogen Gas: Extremely flammable. Ensure reactor is grounded to prevent static discharge.
-
Methylamine: Toxic gas/liquid. Handle in a well-ventilated fume hood.
References
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
Pyridine Hydrogenation: Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 2015, 27(12). Link
- Heterogeneous Catalysis Guide: Nishimura, S. "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley-VCH, 2001. (Standard Reference Text).
-
Benchchem Protocols: "Catalytic Hydrogenation of Pyridine to Piperidine." Benchchem Application Notes, 2025. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: Chemoselective Synthesis of N-Methyl-3-piperidinemethanamine via Reductive Amination
Executive Summary & Rationale
N-Methyl-3-piperidinemethanamine is a highly versatile, bifunctional aliphatic diamine utilized extensively as a building block in medicinal chemistry and drug development. Synthesizing this molecule presents a distinct chemoselective challenge: one must selectively methylate the primary amine at the 3-position without over-alkylating it, while simultaneously preventing the secondary amine of the piperidine ring from participating in self-condensation or polymerization side reactions.
To achieve a high-yielding, self-validating synthesis, this protocol employs a two-stage strategy:
-
Reductive Amination of tert-butyl 3-formylpiperidine-1-carboxylate (N-Boc-3-piperidinecarboxaldehyde) with methylamine using sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Acid-Catalyzed Deprotection of the Boc group using trifluoroacetic acid (TFA), followed by a specialized free-basing work-up to isolate the highly polar diamine.
Mechanistic Causality & Reaction Design
As application scientists, we do not merely execute steps; we design reactions based on physical organic principles to ensure reproducibility and scalability.
Why N-Boc Protection? The starting material must have its piperidine nitrogen masked. If an unprotected 3-piperidinecarboxaldehyde were used, the secondary amine would rapidly react with the aldehyde of neighboring molecules, forming complex polymeric imines. The tert-butyloxycarbonyl (Boc) group provides immense steric bulk and electron-withdrawing carbamate character, rendering the piperidine nitrogen completely non-nucleophilic[1][2].
The Borch-Type Reductive Amination: Why NaBH(OAc)₃? The condensation of the aldehyde with methylamine forms an imine intermediate. We utilize[3] rather than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is exceptionally mild due to the electron-withdrawing acetate groups stabilizing the boron-hydride bond. At neutral to slightly acidic pH, the imine is protonated to form a highly electrophilic iminium ion. NaBH(OAc)₃ reduces this iminium ion significantly faster than it reduces the parent unreacted aldehyde, preventing the formation of alcohol byproducts[4]. Furthermore, it eliminates the risk of generating toxic hydrogen cyanide gas, which is a known hazard when using NaBH₃CN[5][6].
Acid-Catalyzed Carbamate Cleavage The Boc group is strictly acid-labile. Treatment with [7] protonates the carbamate oxygen. This induces a fragmentation that yields a stabilized tert-butyl cation and a carbamic acid intermediate. The cation eliminates a proton to form isobutylene gas, while the carbamic acid spontaneously decarboxylates to release CO₂. The evolution of these two gases drives the reaction irreversibly to completion[1][2].
Visual Synthesis Workflow
Workflow for the two-stage synthesis of N-Methyl-3-piperidinemethanamine.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric and thermodynamic parameters required to achieve optimal conversion.
| Step | Substrate / Reagent | Equivalents | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1. Imine Formation | N-Boc-3-piperidinecarboxaldehyde | 1.0 | DCE | 20–25 | 1.0 | N/A (In situ) |
| 1. Imine Formation | Methylamine (2.0 M in THF) | 1.2 | DCE | 20–25 | 1.0 | N/A (In situ) |
| 2. Reduction | NaBH(OAc)₃ | 1.5 | DCE | 20–25 | 12–16 | 80–90% |
| 3. Deprotection | N-Boc intermediate | 1.0 | DCM | 0 → 25 | 2.0 | N/A (Salt) |
| 3. Deprotection | Trifluoroacetic Acid (TFA) | Excess (1:1 v/v) | DCM | 0 → 25 | 2.0 | 85–95% |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of N-Boc-N-methyl-3-piperidinemethanamine
Self-Validation Checkpoint: The aldehyde starting material is UV-active on TLC (using KMnO₄ stain), while the secondary amine product will stain intensely with Ninhydrin.
-
Reaction Setup: To an oven-dried, argon-purged round-bottom flask, add N-Boc-3-piperidinecarboxaldehyde (1.0 eq) and dissolve in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Imine Formation: Add methylamine (1.2 eq, typically supplied as a 2.0 M solution in THF) dropwise via syringe. Stir the mixture at room temperature (20–25 °C) for 1 hour. Expert Insight: Pre-forming the imine before adding the reductant minimizes the direct reduction of the aldehyde to the corresponding alcohol[3][4].
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control any mild exotherm. Stir the opaque suspension at room temperature for 12–16 hours.
-
Monitoring: Verify reaction completion via LC-MS or TLC (eluent: 5% MeOH in DCM). The starting material mass should be completely consumed.
-
Work-up: Quench the reaction carefully by adding saturated aqueous NaHCO₃ (equal volume to DCE) and stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a viscous oil.
Protocol B: Boc Deprotection and Free-Basing
Self-Validation Checkpoint: The final product is a highly polar diamine. Standard DCM extraction will fail during work-up. A specialized solvent mixture is required.
-
Acidic Cleavage: Dissolve the N-Boc-N-methyl-3-piperidinemethanamine intermediate in anhydrous DCM (0.2 M). Cool the flask to 0 °C using an ice bath.
-
TFA Addition: Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio of TFA to DCM[7][8]. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Concentration: Once LC-MS confirms the disappearance of the Boc-protected mass, concentrate the mixture in vacuo. To remove residual TFA, add toluene (10 mL) and evaporate under reduced pressure (azeotropic removal). Repeat this twice[7]. The product is now a bis-trifluoroacetate salt.
-
Free-Basing (Critical Step): Dissolve the crude salt in a minimal amount of distilled water (approx. 5 mL). Cool to 0 °C and adjust the pH to >12 by adding 2.0 M NaOH dropwise.
-
Specialized Extraction: Because the resulting N-Methyl-3-piperidinemethanamine is highly water-soluble, extract the basic aqueous layer using a mixture of 10% Methanol in Chloroform or 10% Isopropanol in DCM (5 × 15 mL). Expert Insight: The addition of an alcohol disrupts the hydration shell of the diamine, drastically improving its partition coefficient into the organic phase.
-
Isolation: Dry the combined organic extracts over anhydrous K₂CO₃ (do not use MgSO₄ as it can sequester aliphatic amines), filter, and carefully concentrate in vacuo (the product is somewhat volatile) to afford the pure N-Methyl-3-piperidinemethanamine free base.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. URL:[Link]
-
Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism." URL:[Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. BOC Protection and Deprotection [pt.bzchemicals.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 6. Sodium Cyanoborohydride|Reducing Agent for Research [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes & Protocols: A Comprehensive Guide to the Boc-Deprotection of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate
This document provides an in-depth technical guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate. This transformation is a critical step in synthetic routes where the piperidine nitrogen needs to be available for subsequent reactions while the secondary amine on the side chain is preserved. We will explore the underlying chemical principles, provide a field-proven, step-by-step protocol, and address common challenges to ensure a successful and reproducible outcome.
Introduction: The Strategic Importance of Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules and peptides.[1] Its popularity stems from its ability to mask the nucleophilicity of amines, its stability across a wide range of reaction conditions, and, most importantly, its clean and facile removal under specific acidic conditions.[2]
The substrate, tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate, presents a common synthetic challenge: the selective deprotection of one of two amine functionalities. The Boc group on the piperidine ring is an acid-labile carbamate, designed for strategic removal. The other, a secondary methylamine on the side chain, is a basic site that will be protonated under the acidic conditions used for deprotection but will remain intact. This guide focuses on the most prevalent and reliable method for this transformation: the use of Trifluoroacetic Acid (TFA).
The Chemical Mechanism: An Acid-Catalyzed Cascade
The cleavage of the Boc group with a strong acid like Trifluoroacetic Acid (TFA) is a precise, acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[3][4] The reaction is driven by the formation of highly stable byproducts: the gaseous and volatile isobutylene and carbon dioxide.[2][4]
The mechanism unfolds in four key steps:
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by TFA. This initial step activates the carbamate for cleavage.[1]
-
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][3]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[4] This irreversible step provides a strong thermodynamic driving force for the reaction.[3]
-
Amine Salt Formation: The newly liberated piperidine nitrogen, now a free secondary amine, is immediately protonated by the excess TFA present in the reaction medium. This forms the corresponding trifluoroacetate salt, which is typically the initial isolated product.[1]
Caption: Acid-catalyzed mechanism of Boc deprotection.
Experimental Protocol
This protocol details the deprotection of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate using a standard solution of TFA in Dichloromethane (DCM).
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate | ≥97% Purity | AChemBlock[5] | The starting material. |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich[6] | Highly corrosive. Handle with extreme care.[7] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier | Use of anhydrous solvent is recommended for reproducibility. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Reagent | Standard Supplier | For neutralizing the acid during workup to obtain the free base. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Reagent | Standard Supplier | For drying the organic layer. |
| Diethyl Ether | ACS Reagent | Standard Supplier | Often used for precipitation of the TFA salt. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Standard Supplier | For reaction monitoring. |
| Ninhydrin Staining Solution | Reagent Grade | Standard Supplier | For visualization of the amine product on TLC plates.[8] |
Critical Safety Precautions
Trifluoroacetic Acid (TFA) is a highly corrosive and toxic chemical that can cause severe burns to the skin, eyes, and respiratory tract.[7][9][10]
-
Engineering Controls: Always handle TFA inside a certified chemical fume hood to prevent inhalation of vapors.[6][9] Ensure an emergency eyewash station and safety shower are immediately accessible.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a flame-retardant lab coat, splash goggles, and closed-toed shoes.[9]
-
Gloves: Use acid-resistant gloves. Double-gloving with nitrile gloves is highly recommended.[9] If contact occurs, change gloves immediately.[6]
-
Spills: Neutralize small spills with sodium bicarbonate before cleanup. For larger spills, evacuate the area and follow institutional emergency procedures.
-
Waste Disposal: Dispose of all TFA-containing waste in a designated, properly labeled hazardous waste container according to institutional guidelines.[11]
Step-by-Step Deprotection Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1–0.5 M.[1]
-
Cooling: Place the flask in an ice-water bath and stir the solution for 5-10 minutes to cool it to 0 °C.
-
Addition of TFA: Slowly add Trifluoroacetic Acid (TFA) (10-20 eq) to the stirred solution. A common and effective ratio is a 1:1 mixture of DCM:TFA (v/v).[1] A slight exotherm may be observed. The addition should be done dropwise to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. The evolution of gas (CO₂) may be observed. Do not run the reaction in a closed system.[4]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 30 minutes (see Section 4 for details) until the starting material is fully consumed.[8]
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the crude product, typically as a trifluoroacetate salt.[1][8]
Product Isolation
Two standard workup procedures can be followed depending on the desired final product form.
Option A: Isolation as the Trifluoroacetate (TFA) Salt
-
The crude residue from Step 6 is often pure enough for many subsequent steps.
-
For further purification, dissolve the oily residue in a minimal amount of DCM or methanol and precipitate the salt by adding cold diethyl ether.[1]
-
Isolate the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Option B: Isolation as the Free Amine
-
Dissolve the crude residue from Step 6 in DCM.
-
Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess TFA. Caution: CO₂ evolution will cause pressure buildup. Swirl gently and vent the funnel frequently.
-
Continue washing until the aqueous layer is basic (pH > 8).
-
Wash the organic layer with brine (saturated NaCl solution).[8]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected free amine, 3-((methylamino)methyl)piperidine.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate 97% | CAS: 912368-73-1 | AChemBlock [achemblock.com]
- 6. gustavus.edu [gustavus.edu]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. amherst.edu [amherst.edu]
- 10. nj.gov [nj.gov]
- 11. carlroth.com [carlroth.com]
Procedure for N-methylation of 3-piperidinemethanamine
Application Note: N-Methylation Strategies for 3-Piperidinemethanamine
Executive Summary
This guide details the protocols for the N-methylation of 3-piperidinemethanamine (CAS: 23099-21-0). Due to the presence of two distinct nucleophilic nitrogen centers—a secondary endocyclic amine (piperidine ring) and a primary exocyclic amine (methanamine arm)—standard alkylation strategies using methyl iodide (MeI) often result in uncontrolled poly-alkylation and quaternization.
This note provides two distinct, self-validating workflows:
-
Global Methylation (Protocol A): For the synthesis of the fully methylated N,N-dimethyl-1-(1-methylpiperidin-3-yl)methanamine.
-
Regioselective Ring Methylation (Protocol B): For the synthesis of N-methyl-3-piperidinemethanamine (ring methylation only), utilizing a protection-deprotection strategy.
Strategic Analysis & Chemical Logic
The Substrate Challenge
3-Piperidinemethanamine presents a chemoselectivity challenge.
-
N1 (Ring Nitrogen): Secondary amine. pKa ~11.0. Sterically hindered but highly nucleophilic.
-
N2 (Exocyclic Nitrogen): Primary amine. pKa ~10.0. Less hindered, highly reactive toward acylating agents.[1]
Method Selection: Reductive Amination vs. Direct Alkylation
Direct alkylation with alkyl halides (e.g., MeI, dimethyl sulfate) is not recommended due to the "poly-alkylation runaway effect" (the product is more nucleophilic than the starting material), leading to quaternary ammonium salts.[1]
Selected Approach: Reductive Amination (Abdel-Magid Protocol).[2]
-
Reagent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃).[2][3]
-
Mechanism: Formation of an iminium ion (from secondary amine) or imine (from primary amine) followed by rapid, irreversible hydride transfer.
-
Advantage: STAB is milder than NaCNBH₃ and does not reduce aldehydes/ketones to alcohols, ensuring high atom economy.[1]
Experimental Workflows (Visualized)
Figure 1: Decision Matrix & Reaction Pathways
Caption: Workflow logic distinguishing Global Methylation (Method A) from Regioselective Synthesis (Method B).
Protocol A: Global Methylation (Trimethylation)
Objective: Conversion of both the secondary ring amine and primary exocyclic amine to their fully methylated forms.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 3-Piperidinemethanamine | 1.0 | Substrate |
| Formaldehyde (37% aq.) | 5.0 - 6.0 | Carbon Source (Excess required) |
| NaBH(OAc)₃ (STAB) | 4.0 - 5.0 | Reducing Agent |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (pH adjustment) |
| DCE (1,2-Dichloroethane) | Solvent | 0.1 M Concentration |
Step-by-Step Procedure
-
Preparation: Charge a reaction vessel with 3-piperidinemethanamine (1.0 equiv) and DCE (10 mL/g).
-
Aldehyde Addition: Add Formaldehyde (37% aq) (5.0 equiv). Stir at Room Temperature (RT) for 20 minutes.
-
Note: The solution may warm slightly due to imine/iminium formation.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (4.5 equiv) portion-wise over 30 minutes.
-
Critical: Do not add STAB all at once; rapid gas evolution (H₂) can occur.
-
Add AcOH (1.0 equiv) to catalyze the reduction of the sterically hindered ring nitrogen.
-
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Quench: Cool to 0°C. Quench by slow addition of saturated aqueous NaHCO₃ .
-
Workup: Extract with DCM (3x). Wash combined organics with brine.[4] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (DCM:MeOH:NH₄OH) is usually required to remove boron salts.
Protocol B: Selective Ring N-Methylation
Objective: Methylation of the piperidine nitrogen only, leaving the primary amine intact.
Reaction Scheme (Graphviz)
Caption: Three-step sequence for regioselective N-methylation.
Detailed Methodology
Step 1: Selective Boc-Protection [5][6][7]
-
Dissolve 3-piperidinemethanamine (1.0 equiv) in DCM (0.1 M).
-
Cool to 0°C.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (0.95 - 1.0 equiv) dissolved in DCM dropwise over 1 hour.
-
Expert Insight: The primary amine is kinetically more nucleophilic toward the bulky Boc anhydride than the hindered secondary amine. Using a slight deficit (0.95 eq) prevents bis-protection.
-
-
Stir at 0°C for 2 hours, then warm to RT for 1 hour.
-
Validation: Check TLC/LCMS. The major product is tert-butyl (piperidin-3-ylmethyl)carbamate.
Step 2: Reductive Methylation of the Ring
-
To the crude reaction mixture from Step 1 (or isolated intermediate), add Formaldehyde (37% aq) (1.5 equiv).
-
Add AcOH (1.0 equiv). Stir 15 mins.
-
Add STAB (2.0 equiv) portion-wise.
-
Stir at RT for 4–6 hours.
-
Workup: Quench with NaHCO₃. Extract with DCM.[8] The product is tert-butyl ((1-methylpiperidin-3-yl)methyl)carbamate.
Step 3: Deprotection
-
Dissolve the methylated intermediate in 1,4-Dioxane .
-
Add 4M HCl in Dioxane (10 equiv).
-
Stir at RT for 2–4 hours until precipitation of the hydrochloride salt is complete.
-
Isolation: Filter the solid or evaporate to dryness to obtain the N-methyl-3-piperidinemethanamine dihydrochloride .
Quality Control & Troubleshooting
QC Parameters (NMR Validation)
| Signal | Expected Shift (¹H NMR, D₂O/CDCl₃) | Diagnostic Value |
| N-Me (Ring) | δ 2.20 – 2.30 ppm (Singlet) | Confirms ring methylation. |
| N-Me (Exocyclic) | δ 2.40 – 2.50 ppm (Singlet) | Presence indicates global methylation (Protocol A). Absence confirms selectivity (Protocol B). |
| Boc Group | δ 1.44 ppm (Singlet, 9H) | Used to monitor Step 1 & 2 completion in Protocol B. |
Troubleshooting Guide
-
Issue: Incomplete methylation in Protocol A.
-
Fix: Ensure the reaction pH is slightly acidic (pH 5–6) using AcOH. STAB requires this window to effectively reduce the iminium species.
-
-
Issue: Gel formation during workup.
-
Fix: Boron salts can form emulsions. Use a Rochelle's salt (Potassium sodium tartrate) wash or extensive methanol dilution followed by evaporation before extraction.
-
-
Issue: Loss of Selectivity in Protocol B (Step 1).
-
Fix: Lower temperature to -10°C during Boc₂O addition and ensure strict 1:1 stoichiometry.
-
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[1][2][9][10] Link
-
BenchChem. "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." BenchChem Technical Library, 2025.[1] Link
-
Krapcho, A. P., & Kuell, C. S. "Mono-protected diamines.[1] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines."[1] Synthetic Communications, vol. 20, no.[1] 16, 1990, pp. 2559–2564.[1] Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
Application Note: High-Efficiency Acylation Protocols for N-Methyl-1-(piperidin-3-yl)methanamine in Peptide Synthesis
Abstract
The incorporation of N-Methyl-1-(piperidin-3-yl)methanamine into peptide backbones or peptidomimetic scaffolds presents a specific synthetic challenge: the acylation of a sterically hindered, secondary
Introduction & Mechanistic Challenge
The molecule N-Methyl-1-(piperidin-3-yl)methanamine contains two potential reactive centers, but the primary synthetic bottleneck is the acylation of the exocyclic
The Steric Barrier
Unlike primary amines, the
-
Steric Clash: The methyl group hinders the approach of the electrophile.[1]
-
Reduced Nucleophilicity: While secondary amines are generally more basic, the steric environment in this specific scaffold (beta-branching from the piperidine ring) reduces the effective nucleophilicity.
-
Epimerization Risk: The slow kinetics of nucleophilic attack increase the lifetime of the activated ester, thereby increasing the window for base-catalyzed racemization (epimerization) of the incoming amino acid.[2]
To overcome this, reagents that generate highly reactive active esters with "anchimeric assistance" (neighboring group participation) are required.
Reagent Selection Guide
The following table synthesizes performance data for coupling to hindered
| Reagent Class | Reagent | Additive | Mechanism | Recommendation |
| Uronium (7-Aza) | HATU | HOAt | Generates -OAt ester; Pyridine nitrogen provides anchimeric assistance, boosting reactivity ~10-100x over HBTU. | Gold Standard for difficult couplings. |
| Uronium (Oxyma) | COMU | Oxyma Pure | Generates Oxyma ester; safer (non-explosive) than HOAt; superior solubility; comparable/higher efficiency than HATU.[3] | Modern Preferred (Green & Efficient). |
| Phosphonium | PyAOP | HOAt | Phosphonium analog of HATU; avoids guanidinylation side-reactions; highly reactive. | Alternative for extremely hindered/slow reactions. |
| Acid Halide | BTC / TFFH | None | Generates Acid Chloride (BTC) or Fluoride (TFFH) in situ; extremely electrophilic. | "Nuclear Option" if standard reagents fail. |
Decision Logic for Reagent Selection
Figure 1: Decision tree for selecting coupling reagents based on reaction progression. Note: "Blue beads (+)" in Chloranil test indicates free secondary amine (failure).
Experimental Protocols
Protocol A: The "Green" High-Efficiency Method (COMU/Oxyma)
Best for: Standard incorporation of the scaffold where safety and solubility are priorities. Mechanism: COMU generates the Oxyma active ester, which is less prone to epimerization and safer than benzotriazole-based reagents.
Reagents:
-
Fmoc-Amino Acid (3.0 eq)[4]
-
COMU (3.0 eq)[4]
-
Oxyma Pure (3.0 eq) - Optional but recommended for stability
-
DIEA (Diisopropylethylamine) (6.0 eq)
-
Solvent: DMF or NMP (Anhydrous)
Procedure:
-
Pre-activation: Dissolve the Fmoc-Amino Acid, COMU, and Oxyma Pure in minimal DMF.
-
Base Addition: Add DIEA to the mixture. The solution should turn orange/red. Allow to activate for 30–60 seconds (do not exceed 2 mins to avoid racemization).
-
Coupling: Add the activated solution immediately to the resin-bound N-Methyl-1-(piperidin-3-yl)methanamine.
-
Incubation: Agitate at Room Temperature for 2 hours . (Standard couplings are 30-45 mins; hindered amines require extended time).
-
Wash: Drain and wash resin with DMF (3x) and DCM (3x).[3]
-
Monitor: Perform Chloranil Test (See Section 5).
Protocol B: The "Gold Standard" Method (HATU/HOAt)
Best for: Cases where COMU fails or historical regulatory filings require HATU.
Reagents:
-
Fmoc-Amino Acid (3.0 eq)[4]
-
HATU (2.9 eq) - Use slightly less than Acid to prevent guanidinylation
-
HOAt (3.0 eq) - Critical additive for N-methyl coupling
-
DIEA (6.0 eq)
Procedure:
-
Dissolution: Dissolve Amino Acid, HATU, and HOAt in DMF.
-
Activation: Add DIEA. Activate for 1 minute.
-
Reaction: Add to resin. Agitate for 2–4 hours .
-
Double Coupling (Recommended): For this specific scaffold, a single coupling is often insufficient. Drain, wash DMF (1x), and repeat the coupling step with fresh reagents for another 2 hours.
Protocol C: The "Nuclear Option" (In-Situ Acid Chloride via BTC)
Best for: Extremely sterically crowded junctions (e.g., coupling Valine or Isoleucine to the N-methyl amine). Warning: BTC (Bis(trichloromethyl)carbonate) generates phosgene in situ. Must be performed in a fume hood.
Reagents:
-
Fmoc-Amino Acid (3.0 eq)[4]
-
BTC (1.0 eq) - Generates acid chloride
-
2,4,6-Collidine (10.0 eq) - Non-nucleophilic base, prevents racemization better than DIEA here
-
Solvent: THF or DCM (Anhydrous)[1]
Procedure:
-
Formation: Dissolve Amino Acid and Collidine in anhydrous THF/DCM.
-
Activation: Add BTC solid. Stir for 5–10 minutes. A white precipitate (Collidine-HCl) will form.
-
Coupling: Add the suspension directly to the resin.
-
Time: React for 1–2 hours.
-
Wash: Wash extensively with DCM to remove all traces of BTC.
Critical Monitoring: The Chloranil Test
Stop using the Kaiser Test. The Kaiser (Ninhydrin) test relies on the formation of Ruhemann's purple with primary amines. It does not react effectively with secondary amines like
The Validated Method: Chloranil Test This test specifically detects secondary amines.
Reagents:
-
Solution A: 2% Acetaldehyde in DMF.
-
Solution B: 2% p-Chloranil in DMF.
Protocol:
-
Take a small sample of resin beads (approx. 10–20 beads) into a small glass tube.
-
Wash beads 3x with Ethanol to remove traces of basic coupling solvent (DIEA interferes).
-
Add 2 drops of Solution A and 2 drops of Solution B.
-
Let stand for 5 minutes at room temperature.
Interpretation:
-
Dark Blue/Green Beads: Positive (+) . Secondary amine is present.[1][5][6][7][8] Coupling is INCOMPLETE . -> Recouple.
-
Colorless/Yellowish Beads: Negative (-) . Secondary amine is acylated.[1] Coupling is COMPLETE .
Mechanistic Visualization
The following diagram illustrates why HOAt/HATU (and similarly COMU) is superior for this specific molecule compared to standard HOBt esters.
Figure 2: Mechanistic comparison showing how the 7-aza nitrogen in HATU/HOAt facilitates the approach of the hindered secondary amine via anchimeric assistance.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
[Link]
-
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][9] Journal of the American Chemical Society, 115(10), 4397–4398.
-
[Link]
-
-
El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9404–9416.
-
[Link]
-
-
Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237. (The Chloranil Test Protocol).[5]
-
[Link]
-
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205–208.
-
[Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DSpace [diposit.ub.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Detection of secondary amines on solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
Using N-Methyl-1-(piperidin-3-yl)methanamine as a building block for library synthesis
Abstract: Escaping "Flatland" with 3-Substituted Piperidines
In the pursuit of novel therapeutics, the "Escape from Flatland" initiative has driven medicinal chemists toward scaffolds with higher fraction of sp³-hybridized carbons (
This guide details the protocols for utilizing NMPM as a core scaffold in Diversity-Oriented Synthesis (DOS). It specifically addresses the challenge of chemoselectivity —differentiating between two distinct secondary amines—to enable orthogonal library generation.
Technical Profile & Chemoselectivity Analysis
Before initiating synthesis, one must understand the electronic and steric environment of the two reactive centers.
| Feature | Ring Amine ( | Exocyclic Amine ( |
| Structure | Cyclic Secondary Amine (Piperidine) | Acyclic Secondary Amine (N-Methyl) |
| Sterics | Hindered: Subject to 1,3-diaxial interactions in chair conformation.[1] | Accessible: Freely rotating methylene linker reduces steric penalty.[1] |
| Basicity (Calc. pKa) | ~11.2 (More Basic) | ~10.2 (Less Basic) |
| Nucleophilicity | High (in SNAr), Moderate (in Acylation) | High (in Acylation), Moderate (in SNAr) |
| Reactivity Vector | Rigid, defined directional vector. | Flexible, adaptive vector. |
The Chemoselectivity Paradox: While the ring amine is thermodynamically more basic, the exocyclic amine is kinetically more accessible for acylation due to reduced steric hindrance. This allows for kinetic resolution during functionalization.[1]
Strategic Workflow: Orthogonal Library Generation
The following diagram illustrates the decision matrix for processing NMPM into high-value libraries.
Figure 1: Strategic workflow for differentiating the two secondary amine vectors of NMPM.
Detailed Protocols
Protocol A: Kinetic Selective Acylation (Targeting )
Use this protocol to install diversity at the exocyclic amine while leaving the piperidine ring free for subsequent SNAr or reductive amination.
Reagents:
-
NMPM (Free base or 2HCl salt neutralized in situ)
-
Acid Chlorides (R-COCl) or Chloroformates[1]
-
DIPEA (Diisopropylethylamine)
-
DCM (Anhydrous Dichloromethane)
Procedure:
-
Preparation: Dissolve NMPM (1.0 mmol) in anhydrous DCM (10 mL). If using the 2HCl salt, add DIPEA (2.2 mmol) and stir for 10 min at Room Temperature (RT) to liberate the free base.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature is essential to maximize the kinetic difference between the sterically hindered ring amine and the accessible exocyclic amine.
-
Addition: Dissolve the Acid Chloride (0.9 mmol, 0.9 eq ) in DCM (2 mL). Add this solution dropwise over 30 minutes. Note: Using a slight deficit of electrophile ensures the more reactive amine consumes it all, preventing bis-acylation.
-
Reaction: Stir at -78°C for 2 hours.
-
Quench: Add MeOH (1 mL) to quench any unreacted electrophile.
-
Scavenging (Optional but Recommended): Add polymer-supported isocyanate resin (1.5 eq relative to remaining amine) and warm to RT.[1] Shake for 1 hour to remove unreacted starting diamine.
-
Workup: Filter resin. Wash filtrate with sat.[1] NaHCO₃. Dry organic layer (
) and concentrate.
Expected Outcome: >90% regioselectivity for the exocyclic amide.
Protocol B: Orthogonal Scaffold Generation (Targeting )
Use this protocol if you require a standard "1-Boc-piperidine" building block to diversify the exocyclic amine first.
Reagents:
Procedure:
-
Dissolution: Dissolve NMPM (1.0 mmol) in MeOH/Dioxane (10 mL).
-
Reagent Control: Add
(1.1 mmol). -
Slow Addition: Add
(1.0 eq) dissolved in dioxane dropwise at 0°C . -
Equilibration: Allow to warm to RT and stir for 12 hours.
-
Purification: Unlike Protocol A, this reaction often yields a statistical mixture (approx. 60% desired
-Boc, 20% -Boc, 20% bis-Boc).[1] -
Resolution: The mixture must be separated via Flash Chromatography (DCM:MeOH:NH₃ gradient). The
-Boc product typically elutes later than the bis-Boc but earlier than the -Boc due to hydrogen bonding capabilities.
Why this works: While less selective kinetically, the thermodynamic stability of the carbamate on the ring is high. However, for high-throughput applications, Protocol A is preferred due to the avoidance of chromatography.
Protocol C: Library Diversification via Reductive Amination
Once one amine is protected/functionalized, the remaining amine is ideal for reductive amination.
Reagents:
-
Mono-functionalized NMPM
-
Aldehyde library (R-CHO)[1]
- (Sodium triacetoxyborohydride)
-
DCE (Dichloroethane) or DMF
Procedure:
-
Imine Formation: Combine amine (1.0 eq) and aldehyde (1.2 eq) in DCE. Add catalytic acetic acid (1 drop). Shake for 1 hour.
-
Reduction: Add
(1.5 eq). Shake at RT for 16 hours.[1] -
Quench: Add 1M NaOH. Extract with DCM.[1]
-
Analysis: Check LCMS. Secondary amines formed on the ring (if
was free) are stable and highly basic.
Case Study: GPCR Ligand Design
Context: A project targeting the CCR5 receptor required a scaffold to replace a flexible propyl-diamine linker.[1] Application: NMPM was selected to rigidify the linker. Execution:
-
Step 1: Protocol A was used to attach a lipophilic aryl acid to the
(methylamine). -
Step 2: The free piperidine ring was reacted via SNAr with a 2-chloropyrimidine core.[1]
-
Result: The resulting library showed a 10-fold increase in potency compared to the acyclic analog, attributed to the "locking" of the bioactive conformation by the piperidine chair.
Troubleshooting & Quality Control
| Issue | Probable Cause | Solution |
| Bis-acylation observed | Excess electrophile or high temperature.[1] | Strictly maintain -78°C; reduce electrophile to 0.85 eq. |
| Low Solubility | 2HCl salt insolubility in DCM.[1] | Perform a "free-basing" extraction (NaOH/DCM) before starting the reaction, rather than in situ. |
| Regioisomer scrambling | Acyl migration (rare but possible with carbamates).[1] | Avoid strong bases or high heat (>60°C) after functionalization. |
References
-
Blum, A., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.[1] Link
-
Hajduk, P. J., et al. (2011). Privileged molecules for protein binding identified from NMR-based screening.[1] Journal of Medicinal Chemistry. Link
-
BenchChem Technical Division. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (Adapted methodology for 3-substituted analogs). Link
-
Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery.[1] Angewandte Chemie Int.[1] Ed. (Discusses pKa modulation of piperidines). Link
-
Sigma-Aldrich Technical Library. (2024).[1] Orthogonal Building Blocks and Protection Strategies.[1][3][4][5]Link
Sources
Solvent selection for dissolving N-Methyl-1-(piperidin-3-yl)methanamine free base
Application Note: Solvent Systems & Handling Protocols for N-Methyl-1-(piperidin-3-yl)methanamine Free Base
Executive Summary & Chemical Profile
N-Methyl-1-(piperidin-3-yl)methanamine (also identified as 3-[(methylamino)methyl]piperidine) represents a class of polar, aliphatic diamines frequently utilized as scaffolds in medicinal chemistry.[] As a free base, this compound possesses two secondary amine functionalities: one within the piperidine ring and one on the exocyclic methylamino chain.
Successful handling, dissolution, and reaction engineering for this molecule requires a precise understanding of its high polarity, basicity (pKa ~10–11), and nucleophilicity. This guide provides an evidence-based framework for solvent selection, distinguishing between thermodynamically stable systems and those presenting kinetic stability risks (e.g., Schiff base formation).
Chemical Identity:
-
IUPAC Name: N-Methyl-1-(piperidin-3-yl)methanamine[]
-
Functional Groups: Secondary cyclic amine (Piperidine), Secondary aliphatic amine (Methylamino).
-
Physical State: Viscous colorless to pale yellow liquid or low-melting solid.[]
-
Key Characteristic: High hydrophilicity; capable of forming carbamates with atmospheric CO₂.[]
Physicochemical Properties & Solubility Logic
To select the correct solvent, one must analyze the solute-solvent interaction potential. This diamine is a dual Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA).
| Property | Value (Predicted/Approx) | Implication for Solvent Selection |
| pKa (Piperidine) | ~11.2 | Highly basic.[] Will protonate in acidic media (pH < 9). |
| pKa (Methylamine) | ~10.6 | Requires pH > 12 for complete free-basing in aqueous extraction.[] |
| LogP | ~0.5 – 0.8 | Amphiphilic but leans hydrophilic. Miscible with water and alcohols. |
| H-Bond Donors | 2 | Requires polar solvents to disrupt intermolecular H-bonding.[] |
Structural Visualization
Figure 1: Structural connectivity highlighting the dual secondary amine sites responsible for solubility behavior and chemical reactivity.[]
Solvent Selection Protocol
A. Recommended Solvents (Green List)
These solvents are chemically inert toward the diamine and provide high solubility (>100 mg/mL).
| Solvent | Application | Technical Rationale |
| Dichloromethane (DCM) | Extraction / Synthesis | Excellent solubility for the free base.[] Immiscible with water, making it the gold standard for extracting the free base from basic aqueous solutions (pH > 12). |
| Methanol / Ethanol | Synthesis / Transfer | High solubility due to H-bonding matching.[] Ideal for reductive aminations or transfer to biological assays. |
| Dimethyl Sulfoxide (DMSO) | Screening / Storage | Universal solvent. Non-volatile. Ideal for preparing 10 mM stock solutions for biological screening. |
| Tetrahydrofuran (THF) | Reactions | Good solubility; aprotic. Suitable for acylation or alkylation reactions where protic solvents might interfere. |
| Water | Analysis / Buffers | Highly soluble (miscible) due to polarity. Note: In water, the free base will raise pH significantly. |
B. Incompatible / Cautionary Solvents (Red/Yellow List)
Using these solvents poses a risk of chemical modification or degradation.
| Solvent | Risk Level | Mechanism of Failure |
| Acetone / Ketones | CRITICAL | Enamine/Imine Formation: Secondary amines react with ketones to form enamines (reversible but consumes reagent) or iminium ions.[] Do not use for storage. |
| Ethyl Acetate (EtOAc) | High | Aminolysis: Over prolonged periods, secondary amines can attack the ester bond, forming acetamides.[] Acceptable for rapid extractions if evaporated immediately, but poor for storage. |
| Chloroform ( | Medium | Dichlorocarbene Generation: In the presence of strong bases, chloroform can decompose. Generally safe for NMR ( |
| Hexanes / Heptane | Medium | Phase Separation: The compound is likely too polar to dissolve well in pure aliphatic hydrocarbons, leading to oiling out. |
Experimental Workflow: Solubility & Extraction
The following decision tree outlines the process for solubilizing the compound from a solid or crude oil state, specifically addressing the "Free Base" generation.
Figure 2: Workflow for converting salt forms to free base and selecting application-specific solvents.[]
Critical Handling Protocols
A. Prevention of Carbamate Formation
Secondary amines are efficient CO₂ scrubbers.[] Exposure to air will result in the formation of carbamate salts (white crusts forming on the oil).
-
Protocol: Always store the free base under an inert atmosphere (
or Argon). -
Recovery: If carbamates form, dissolve in DCM and wash with dilute NaOH (pH 12) to regenerate the free base, then dry and evaporate.
B. NMR Sample Preparation
-
Solvent: Chloroform-d (
) is the standard.[] -
Issue: Broad peaks for NH protons are common due to exchange.[]
-
Optimization: If peaks are broad or solubility is poor, use Dimethyl Sulfoxide-
( ).[] The strong H-bond accepting nature of DMSO often sharpens amine signals.[]
C. Reaction Monitoring (TLC)
-
Eluent: Standard Hexane/EtOAc mixes often cause streaking for diamines due to interaction with acidic silica silanols.[]
-
Modification: Use DCM / Methanol /
(e.g., 90:9:1).[] The ammonia competes for silica sites, resulting in tighter spots (Rf ~0.3–0.5).
References
-
PubChem. (n.d.). N,N-Dimethyl-1-piperidin-3-ylmethanamine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Enamines – Formation, Properties, Reactions.[2][3] Retrieved from [Link]
- Guthrie, J. P. (1977). Secondary amine catalysis of the oximation of acetone. Journal of the American Chemical Society.
Sources
Precision N-Functionalization of 3-Substituted Piperidines: Application Note & Protocols
Abstract & Strategic Overview
3-Substituted piperidines represent a privileged scaffold in medicinal chemistry, appearing in blockbuster therapeutics such as Paroxetine (SSRI), Niraparib (PARP inhibitor), and Tofacitinib (JAK inhibitor). Unlike their 4-substituted counterparts, 3-substituted piperidines possess a chiral center adjacent to the nitrogen, introducing unique steric and conformational challenges during nucleophilic substitution.
This guide provides optimized protocols for the N-functionalization of 3-substituted piperidines. The 3-substituent creates a "Goldilocks" steric environment—less hindered than the 2-position but sufficiently bulky to impede nucleophilic attack compared to 4-substituted or unsubstituted analogs. Successful functionalization requires selecting the correct pathway based on the electrophile's electronic nature.
Decision Matrix: Selecting the Reaction Pathway
The following logic flow dictates the optimal synthetic strategy based on the electrophile type.
Figure 1: Decision tree for N-functionalization of 3-substituted piperidines.
Mechanistic Considerations
Steric Shielding & Conformational Locking
The 3-substituent (R) exerts a 1,3-diaxial interaction if the piperidine adopts a chair conformation where the substituent is axial. To minimize energy, the substituent typically adopts an equatorial position.[1] However, this locks the ring conformation, potentially shielding the nitrogen lone pair from approaching bulky electrophiles.
-
Impact: Reaction rates for 3-substituted piperidines are generally 1.5x to 3x slower than 4-substituted analogs.
-
Chirality: Standard N-alkylation/arylation conditions described below preserve the C3 stereocenter . Racemization is rare unless strong bases (e.g., LDA) are used that could deprotonate the C3 position (unlikely due to high pKa ~35).
Experimental Protocols
Protocol 1: Controlled N-Alkylation (S_N2)
Application: Attaching alkyl chains or linkers. Challenge: Preventing over-alkylation (quaternary ammonium salt formation).
Materials
-
Substrate: 3-Substituted Piperidine (1.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (0.95 - 1.0 equiv)
-
Base: Potassium Carbonate (
, 3.0 equiv) or Cesium Carbonate ( ) for faster rates. -
Solvent: Acetonitrile (ACN) or DMF (anhydrous).[2]
Step-by-Step Methodology
-
Preparation: Dissolve 3-substituted piperidine (1.0 mmol) in anhydrous ACN (5 mL, 0.2 M).
-
Base Addition: Add finely ground
(3.0 mmol). -
Controlled Addition:
-
Crucial Step: Dissolve the alkyl halide (0.95 mmol) in ACN (1 mL).
-
Add this solution dropwise over 30–60 minutes to the stirring piperidine suspension at 0°C or Room Temperature (RT).
-
Why: Keeping the alkyl halide limiting ensures the secondary amine is always in excess relative to the local concentration of electrophile, suppressing dialkylation.
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by LCMS.[3]
-
Note: If reaction is sluggish due to the 3-substituent, heat to 50°C.
-
-
Workup: Filter off solids. Concentrate filtrate.[3][4] Partition between EtOAc and water.[3] Dry organic layer (
) and concentrate.[3]
Optimization Table: S_N2 Conditions
| Variable | Standard Condition | Optimization for Low Reactivity |
|---|
| Base |
Protocol 2: Nucleophilic Aromatic Substitution (S_NAr)
Application: Coupling with electron-deficient heterocycles (e.g., 2-chloropyridine, 4-fluoronitrobenzene). Mechanism: Addition-Elimination.[5][6]
Materials
-
Substrate: 3-Substituted Piperidine (1.2 equiv)
-
Electrophile: Heteroaryl Halide (1.0 equiv)
-
Base: DIPEA (Hunig’s Base, 2.0 equiv) or
. -
Solvent: DMSO, NMP, or DMF.
Step-by-Step Methodology
-
Setup: In a pressure vial, combine the heteroaryl halide (1.0 mmol) and 3-substituted piperidine (1.2 mmol).
-
Solvent/Base: Add DMSO (2 mL) and DIPEA (2.0 mmol).
-
Thermal Activation:
-
Standard: Heat to 80–100°C .[7]
-
Steric Note: Due to the 3-substituent, these reactions often require temperatures 10–20°C higher than unsubstituted piperidine.
-
-
Monitoring: Monitor for the disappearance of the aryl halide.
-
Workup: Dilute with water (precipitation often occurs). Extract with EtOAc.[3] Wash organics extensively with water/brine to remove DMSO.
Protocol 3: Buchwald-Hartwig Amination (Pd-Catalyzed)
Application: Coupling with unactivated aryl halides (e.g., bromobenzene, 3-bromoanisole). Critical Factor: Ligand selection is paramount. 3-substituted piperidines are moderately hindered secondary amines.
Recommended Catalyst System
-
Pre-catalyst: Pd-RuPhos G3 or G4 (Third/Fourth Generation Buchwald Precatalysts).
-
Ligand: RuPhos (Universal for secondary amines) or BrettPhos (For difficult substrates).
-
Base: NaOtBu (Sodium tert-butoxide) or LHMDS.
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.
-
Charging: Add Pd-RuPhos G4 Precatalyst (1–3 mol%) and Aryl Bromide (1.0 equiv).
-
If amine is solid: Add 3-substituted piperidine (1.2 equiv) now.
-
If amine is liquid: Add after solvent.
-
-
Base: Add NaOtBu (1.5 equiv).
-
Solvent: Add anhydrous Toluene or THF (0.2 M).
-
Reaction: Seal and heat to 80–100°C for 2–12 hours.
-
Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.
Why RuPhos? RuPhos is a bulky, electron-rich dialkylbiarylphosphine. It forms a monoligated Pd(0) species that facilitates oxidative addition and, crucially, creates a pocket that accommodates the steric bulk of the 3-substituted piperidine during the reductive elimination step.
Troubleshooting & Optimization Guide
| Problem | Root Cause | Solution |
| Low Conversion (S_N2) | Steric hindrance at N. | Switch solvent to DMF; Add KI (catalytic); Increase Temp to 60°C. |
| Quaternary Salt Formation | Alkyl halide excess. | Use Reductive Amination instead (Aldehyde + NaBH(OAc)3). |
| No Reaction (Buchwald) | Catalyst deactivation. | Switch to Pd-RuPhos G4 ; Ensure strict |
| Racemization | Avoid strong amide bases (LDA) if possible. | |
| Hygroscopicity | Salt formation. | 3-substituted piperidine salts are hygroscopic. Store free bases under inert gas; handle salts in desiccators. |
References
-
Mechanistic & Steric Analysis
-
N-Alkylation Protocols
-
Buchwald-Hartwig Coupling
-
S_NAr Reactivity
-
Royal Society of Chemistry. "Directed nucleophilic aromatic substitution reaction."[10]
-
-
Medicinal Chemistry Context
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. thieme-connect.com [thieme-connect.com]
Troubleshooting & Optimization
Troubleshooting low yields in N-Methyl-1-(piperidin-3-yl)methanamine synthesis
Welcome to the technical support center for the synthesis of N-Methyl-1-(piperidin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important building block.
I. Troubleshooting Guide: Low Yields and Impurities
Low yields are a common frustration in multi-step organic syntheses. This section addresses specific problems you might encounter during the preparation of N-Methyl-1-(piperidin-3-yl)methanamine, with a focus on identifying the root cause and providing actionable solutions.
Issue 1: Low Overall Yield in Multi-Step Synthesis
A diminished overall yield often points to inefficiencies in one or more individual steps. The synthesis of N-Methyl-1-(piperidin-3-yl)methanamine can be approached through several routes, with a common strategy involving the reduction of an amide or a reductive amination pathway.
Potential Cause 1: Inefficient Amide Formation or Reduction
A popular synthetic route involves the formation of an N-methyl amide of a piperidine-3-carboxylic acid derivative, followed by reduction.
-
Expertise & Experience: The choice of reducing agent is critical. Lithium aluminum hydride (LAH) is a powerful reagent for this transformation, but its reactivity can also lead to side reactions if not properly controlled. Alternative, milder reducing agents like borane complexes (e.g., BH3·THF or BH3·Me2S) can offer better selectivity and higher yields in some cases.
Troubleshooting Protocol: Optimizing Amide Reduction
-
Reagent Quality: Ensure your reducing agent (e.g., LAH, borane) is fresh and has not been deactivated by moisture.
-
Solvent Purity: Use anhydrous solvents, as water will quench the reducing agent.
-
Temperature Control: Perform the reaction at the recommended temperature. For LAH reductions, this often involves an initial addition at 0 °C followed by reflux.
-
Work-up Procedure: A careful work-up is crucial to avoid product loss. For LAH reactions, a Fieser work-up (sequential addition of water, 15% NaOH, and water) can improve the isolation of the amine product.
Potential Cause 2: Inefficient Reductive Amination
Another common route is the reductive amination of a piperidine-3-carbaldehyde derivative with methylamine.
-
Expertise & Experience: The key to a successful reductive amination is the efficient formation of the intermediate imine or enamine, followed by its reduction. The choice of reducing agent is again crucial. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild, selective for imines over carbonyls, and does not reduce the aldehyde starting material.[1]
Troubleshooting Protocol: Optimizing Reductive Amination
-
pH Control: The formation of the iminium ion is pH-dependent. The reaction is typically carried out under weakly acidic conditions (pH 5-6) to facilitate imine formation without deactivating the amine nucleophile.
-
Choice of Reducing Agent: While sodium borohydride can be used, it may also reduce the starting aldehyde. STAB is generally a better choice for one-pot reductive aminations.[1]
-
Reaction Time and Temperature: Allow sufficient time for both imine formation and reduction. Monitoring the reaction by TLC or LC-MS is recommended.
Issue 2: Presence of Impurities in the Final Product
Impurities can arise from side reactions, incomplete reactions, or during the work-up and purification stages.
Potential Cause 1: Over-alkylation of the Piperidine Nitrogen
If the piperidine nitrogen is unprotected during the methylation step, over-alkylation can occur, leading to the formation of a quaternary ammonium salt.
-
Trustworthiness: A robust synthesis will employ a protecting group strategy to ensure selective methylation of the desired nitrogen. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the piperidine nitrogen.[2][3]
Preventative Measure: Protecting Group Strategy
-
Boc Protection: Protect the piperidine nitrogen with a Boc group before any N-alkylation steps on the side chain.
-
Deprotection: The Boc group can be easily removed at the end of the synthesis using acidic conditions (e.g., TFA in DCM or HCl in dioxane).
Potential Cause 2: Di-methylation of the Primary Amine
If the synthesis proceeds through an intermediate with a primary amine on the side chain, di-methylation can be a competing side reaction.
-
Expertise & Experience: The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is an excellent method for the mono-N-methylation of primary and secondary amines and can minimize over-methylation.[4]
Recommended Protocol: Eschweiler-Clarke Methylation
-
Reagent Stoichiometry: Use a slight excess of formaldehyde and formic acid.
-
Temperature Control: The reaction is typically heated to drive it to completion.
-
Work-up: The work-up involves basifying the reaction mixture and extracting the product.
Visualizing the Troubleshooting Workflow
Sources
Technical Support Center: High-Fidelity Boc Deprotection of 3-(Methylaminomethyl)piperidine
Case ID: BOC-DEP-3MAMP Status: Active Responsible Unit: Process Chemistry & Purification Group Audience: Medicinal Chemists, Process Engineers
Executive Summary
Removing Boc groups from 3-(methylaminomethyl)piperidine presents a specific set of challenges distinct from standard peptide deprotection. While the chemical cleavage is straightforward, the hydrophilic nature of the resulting diamine and the risk of re-alkylation (tert-butylation) require a tailored approach.
This guide prioritizes HCl/Dioxane over TFA to facilitate isolation via precipitation, bypassing the difficult aqueous extraction of this highly polar small molecule.
Module 1: The Gold Standard Protocol (HCl/Dioxane)
Why this method? Standard TFA/DCM deprotection yields a trifluoroacetate salt that is often a hygroscopic oil. Neutralizing this salt with aqueous base (NaOH/NaHCO₃) traps the highly polar diamine in the aqueous phase, making extraction into organic solvents (DCM/EtOAc) inefficient. The HCl/Dioxane method precipitates the product as a solid dihydrochloride salt, allowing for filtration and immediate use.
Reagents & Setup
-
Substrate: N-Boc or N,N'-diBoc-3-(methylaminomethyl)piperidine.
-
Reagent: 4.0 M HCl in 1,4-Dioxane (Anhydrous).
-
Solvent: Methanol (minimal, only if solubility is an issue) or Dichloromethane (DCM).[1]
-
Scavenger (Optional): Triethylsilane (TES) (Recommended if high concentration).
Step-by-Step Procedure
-
Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in a minimal volume of anhydrous DCM or 1,4-dioxane (approx. 5 mL per gram).
-
Note: If the starting material is not soluble, add MeOH dropwise until clear, but keep MeOH <10% of total volume to ensure precipitation later.
-
-
Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equiv per Boc group) dropwise at 0 °C under nitrogen.
-
Reaction: Remove the ice bath and stir at room temperature (20–25 °C).
-
Visual Check: A white precipitate (the dihydrochloride salt) should begin to form within 15–30 minutes.
-
-
Completion: Monitor by TLC (stain with Ninhydrin) or LCMS. Reaction is typically complete in 1–2 hours.[1][2]
-
Isolation (The Critical Step):
-
Do NOT add water.
-
Dilute the mixture with anhydrous Diethyl Ether (Et₂O) or MTBE (approx. 2x reaction volume) to complete precipitation.
-
Filter the white solid under a nitrogen blanket (the salt can be hygroscopic).
-
Wash the filter cake with Et₂O (3x).
-
-
Drying: Dry under high vacuum to remove traces of dioxane and HCl.
Module 2: Troubleshooting & FAQs
Issue 1: "I see impurities with mass M+56 in my LCMS."
Diagnosis: tert-Butylation (Scavenging Failure). The tert-butyl cation generated during cleavage has re-attached to the amine (kinetic trapping). This is a "side reaction" that occurs in concentrated mixtures or closed systems.
Solution: The Scavenger Protocol If you observe this side reaction, modify the protocol to include a cation scavenger.
-
Add: 2.5% (v/v) Triethylsilane (TES) or Anisole to the reaction mixture before adding the acid.
-
Mechanism: TES acts as a hydride donor, irreversibly quenching the tert-butyl cation into isobutane, which is inert and volatile.
Issue 2: "My product disappeared during aqueous workup."
Diagnosis: Phase Transfer Failure. 3-(methylaminomethyl)piperidine is a small, polar diamine. In its free-base form, it is highly water-soluble. Standard extraction (DCM/Water) leaves >90% of the product in the water layer.
Solution: Anhydrous Free-Basing If you strictly require the free base (not the HCl salt), avoid liquid-liquid extraction.
-
Resin Method: Dissolve the HCl salt in MeOH and pass it through a pre-washed column of Amberlyst A-21 (weakly basic resin) or Dowex 1X8 (OH form).
-
Elution: Elute with MeOH. The free amine will come off; the chloride ions stay on the resin.
-
Evaporation: Concentrate the MeOH filtrate to obtain the free amine oil.
Issue 3: "The salt is a sticky gum, not a solid."
Diagnosis: Hygroscopicity or Solvent Trapping. Small diamine salts are notorious for holding onto solvents or absorbing atmospheric moisture, turning into gums.
Solution: Trituration
-
Decant the supernatant.
-
Add anhydrous Acetonitrile (MeCN) or Diethyl Ether .
-
Sonicate vigorously for 5 minutes. This often induces crystallization.
-
If it remains a gum, rotovap from MeOH/Toluene (azeotrope) to remove water/dioxane, then try trituration again.
Module 3: Mechanistic Visualization
Figure 1: Reaction Pathway & Scavenging Logic
This diagram illustrates the flow of the deprotection and where the tert-butyl cation side reaction is intercepted.[3]
Caption: Figure 1. The kinetic competition between re-alkylation (side reaction) and scavenging. Using Triethylsilane forces the pathway toward the volatile isobutane byproduct.
Figure 2: Workup Decision Matrix
Use this logic tree to determine the correct isolation method based on your downstream needs.
Caption: Figure 2. Isolation strategy for hydrophilic diamines. Note the explicit warning against aqueous extraction.
Quantitative Comparison: HCl vs. TFA
| Parameter | HCl / Dioxane (Recommended) | TFA / DCM |
| Product Form | Solid Dihydrochloride Salt | Trifluoroacetate Salt (Often Oil) |
| Hygroscopicity | Moderate | High (Deliquescent) |
| Workup | Filtration (Simple) | Evaporation (Residual acid issues) |
| Scavenger Need | Low (Isobutylene escapes open vessel) | Medium (TFA solvates cations) |
| Downstream Use | Ready for storage or reaction | Hard to dose accurately (variable MW) |
References
-
Greene, T. W., & Wuts, P. G. M. (2007).[4] Greene's Protective Groups in Organic Synthesis (4th ed.).[4] John Wiley & Sons.[4] (Chapter on Protection for the Amino Group).
-
Han, G., Tamaki, M., & Hruby, V. J. (2001).[5] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[1][5][6] Journal of Peptide Research, 58(4), 338–341.[5][6]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid: Mechanisms, byproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268.[7]
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Regarding the isolation and stability of hydrochloride vs. trifluoroacetate salts).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mcours.net [mcours.net]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming solubility issues of N-Methyl-1-(piperidin-3-yl)methanamine salts
Technical Support Center: Solubility & Crystallization of Piperidine Diamine Salts Topic: Overcoming solubility and isolation issues of N-Methyl-1-(piperidin-3-yl)methanamine salts.
Executive Summary: The Physicochemical Challenge
Molecule Identification: N-Methyl-1-(piperidin-3-yl)methanamine (CAS: 1211495-34-9 for 2HCl analog reference) Class: Aliphatic Diamine / Piperidine Derivative.[1]
The Core Problem: Researchers frequently encounter difficulty isolating this molecule as a crystalline solid.[1] The free base is typically a viscous oil due to conformational flexibility and high rotational freedom.[1] When converting to a salt (e.g., Dihydrochloride), the compound exhibits Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than crystallizing.[1][2][3] This occurs because the high charge density of the diamine salt attracts water (hygroscopicity) and creates a metastable "oil" phase that is thermodynamically distinct from the crystal lattice.[1]
This guide provides field-proven protocols to bypass LLPS, induce nucleation, and stabilize the solid form.[1]
Troubleshooting Knowledge Base (Q&A)
Q1: Why does my salt turn into a sticky gum/oil instead of a powder when I add the anti-solvent?
A: You are experiencing Oiling Out (LLPS) . This happens when the anti-solvent (e.g., Diethyl ether, MTBE) lowers the solubility of the salt so rapidly that the solution crosses the "spinodal" boundary before nucleation can occur.[1] The salt separates as a solute-rich liquid droplet rather than a solid crystal.[1][2]
-
The Fix: You must remain in the "Metastable Zone" (MSZW).[1] Do not dump the anti-solvent.[1] Add it dropwise until a faint turbidity (cloud point) persists, then stop and heat the solution to redissolve.[1] Allow it to cool very slowly (1°C/min) to let the lattice form.
Q2: The dihydrochloride salt is extremely hygroscopic.[1] It turns to liquid on the weigh paper.[1] How do I handle this?
A: Piperidine diamines are notorious for deliquescence.[1]
-
Immediate Fix: Switch your solvent system to anhydrous conditions.[1] Use HCl in 1,4-Dioxane or Isopropanol (IPA) rather than aqueous HCl.[1]
-
Long-term Fix: If the HCl salt is unmanageable, perform a Salt Screen .[1] The counter-ion geometry affects lattice energy.[1] Switch to a Fumarate (1:1 or 1:2) or L-Tartrate salt.[1] These dicarboxylic acids often form hydrogen-bond networks that "lock" the flexible piperidine arm, reducing hygroscopicity.[1]
Q3: I see crystals, but they trap impurities (colored mother liquor inside the crystal).
A: This is "Occlusion via Oiling Out."[1] The crystals likely formed inside the oil droplets.[1] As the oil solidified, it trapped the solvent and impurities.[1]
-
The Fix: You need Temperature Cycling .[1] Heat the suspension to dissolve the oil (but not all crystals), then cool slowly. Repeat 3-4 times. This process (Ostwald Ripening) dissolves small, impure defective crystals and redeposits the material onto larger, purer crystals.[1]
Standard Operating Procedures (SOPs)
Protocol A: Controlled Crystallization of the Dihydrochloride Salt
Objective: Isolate N-Methyl-1-(piperidin-3-yl)methanamine[1] • 2HCl without oiling out.
Reagents:
-
Crude Free Base (Oil)
-
Solvent A: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Solvent B (Anti-solvent): MTBE (Methyl tert-butyl ether) or EtOAc (Ethyl Acetate)
-
Acid Source: 4M HCl in 1,4-Dioxane (Anhydrous)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 g of free base in the minimum amount of cold Solvent A (approx. 3-5 mL EtOH).
-
Acidification: Place the vessel in an ice bath (0°C). Dropwise add 2.2 equivalents of 4M HCl/Dioxane.[1] Stir for 15 minutes.
-
Note: If the solution clouds immediately, add just enough MeOH to clarify it.[1]
-
-
Cloud Point Determination: Allow the solution to warm to Room Temperature (RT). Slowly add Solvent B (MTBE) with vigorous stirring until a permanent faint haze appears.[1]
-
Seeding (Critical): If available, add a few seed crystals. If not, scratch the glass wall with a spatula.[1]
-
Aging: Do NOT add more anti-solvent.[1] Stir at RT for 2 hours. The haze should transform into discrete particles.
-
Completion: Once a slurry forms, add the remaining Solvent B (approx. 10-15 mL) dropwise over 1 hour.
-
Isolation: Filter under nitrogen (to prevent moisture absorption). Wash with cold MTBE.[1] Dry in a vacuum oven at 40°C with P₂O₅ desiccant.
Protocol B: "Gum" Recovery (If Protocol A Fails)
Objective: Recover material that has already oiled out into a sticky gum at the bottom of the flask.[1]
-
Decant: Pour off the supernatant (mother liquor).
-
Trituration: Add fresh, dry Diethyl Ether or Hexane to the gum.
-
Sonication: Sonicate the flask for 10-20 minutes. The mechanical energy can force the amorphous gum to rearrange into a semi-crystalline solid.[1]
-
Solvent Swap: If sonication fails, dissolve the gum in a small amount of hot IPA. Let it cool to RT undisturbed.
Comparative Data: Solvent & Salt Selection
Table 1: Solvent System Compatibility for Piperidine Diamine Salts
| Solvent System | Solubility | Risk of Oiling Out | Recommended For |
| MeOH / Et₂O | High / Low | High | Initial screening; rapid precipitation.[1] |
| EtOH / MTBE | Moderate / Low | Moderate | Best balance for yield and crystal quality.[1] |
| IPA / EtOAc | Moderate / Moderate | Low | Scale-up; slower crystallization but purer.[1] |
| Water / Acetone | High / Low | Very High | Avoid.[1] High risk of hydrate formation and gums.[1] |
Table 2: Counter-Ion Screening Matrix
| Salt Type | Stoichiometry | Hygroscopicity | Crystallinity Potential |
| Dihydrochloride | 1:2 | High (Deliquescent) | Moderate (Prone to oiling) |
| Fumarate | 1:1 or 1:2 | Low | High (Rigid lattice) |
| L-Tartrate | 1:1 or 1:2 | Moderate | High (Good for chiral resolution) |
| Oxalate | 1:1 | Low | High (Warning: Toxicity issues) |
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for handling the "Oiling Out" phenomenon during salt formation.
Caption: Decision tree for managing Liquid-Liquid Phase Separation (LLPS) during amine salt crystallization.
References
-
Mettler Toledo. Oiling Out in Crystallization.[1] Mettler Toledo Technical Library.[1] [Link]
-
Vanecek, V. et al. (2025).[1] A method to crystallize substances that oil out.[1][2][3][4] ResearchGate.[1][4] [Link]
-
Bonn, G. (2019).[1] A Thermodynamic Approach for the Prediction of Oiling Out Boundaries.[1] MDPI Processes.[1] [Link]
Sources
Technical Support Center: Reductive Alkylation of Piperidine Derivatives
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Reductive Amination Conditions Reference ID: PIP-RED-OPT-2026
Introduction
Welcome to the Technical Support Center. You are likely here because the standard "add reagents and stir" approach to reductive alkylation has failed for your specific piperidine scaffold.
Piperidines act as secondary amines .[1] Unlike primary amines, which form neutral imines, piperidines react with carbonyls (aldehydes/ketones) to form positively charged iminium ions . This distinction is critical. The iminium species is highly electrophilic and reduces rapidly, but its formation is often the rate-determining step, particularly with sterically hindered ketones.
This guide moves beyond basic textbook protocols to address the kinetic and thermodynamic bottlenecks specific to piperidine derivatization.
Module 1: Reagent Selection Strategy
Do not default to Sodium Cyanoborohydride (
Reagent Decision Matrix
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride ( | |
| Primary Use | First-line standard for Aldehydes & Cyclic Ketones. | Acid-sensitive substrates; situations requiring low pH. | Sterically hindered ketones or electron-deficient amines. |
| Selectivity | High. Reduces iminium > carbonyl.[2] | pH dependent.[4] Toxic cyanide byproduct.[4] | Extreme. Forces imine formation via Lewis Acid catalysis. |
| Solvent | DCE (Preferred), DCM, THF.[1][4][5][6][7] | Methanol, Ethanol. | Neat or THF/DCM. |
| Water Tolerance | Low. Hydrolyzes slowly. | High. | Zero. Titanium decomposes instantly. |
| Key Advantage | "One-pot" simplicity; no toxic gas. | Soluble in protic solvents. | Drives unfavorable equilibrium to completion. |
Workflow Visualization: Choosing Your Route
Caption: Logic flow for selecting the optimal reducing system based on carbonyl electrophilicity and steric bulk.
Module 2: The "Gold Standard" Protocol (STAB)
This protocol is optimized for Sodium Triacetoxyborohydride (STAB) .[8] It minimizes the formation of alcohol side-products (direct reduction of ketone) by ensuring the iminium ion forms.
Scope: Unhindered ketones (e.g., cyclohexanone) and most aldehydes.
Step-by-Step Methodology
-
Salt Neutralization (Critical): If your piperidine is an HCl salt, you must release the free base.
-
In-situ: Add 1.0 equiv of Triethylamine (TEA) or DIPEA to the piperidine in solvent and stir for 15 mins.
-
Better: Perform a free-base extraction (NaOH/DCM) beforehand to remove chloride ions, which can slow reaction kinetics.
-
-
Imine Formation:
-
Dissolve Piperidine (1.0 equiv) and Carbonyl (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) .
-
Note: DCE is superior to DCM for STAB solubility and reaction rate.
-
Add Acetic Acid (AcOH) (1.0–2.0 equiv).
-
Why? Piperidine is basic, but the formation of the iminium ion requires acid catalysis. STAB is stable in AcOH.
-
-
Reduction:
-
Add STAB (1.4–1.6 equiv) in one portion.
-
Stir at Room Temperature under
. -
Time: Aldehydes: 30–60 mins. Ketones: 4–16 hours.[9]
-
-
Quench & Workup:
Module 3: Advanced Optimization (Titanium-Mediated)
Issue: Reaction stalled? Starting material remaining?
Cause: The equilibrium favors the ketone, not the iminium ion (steric hindrance). STAB is too bulky to access the transition state, or the iminium isn't forming.
Solution: Use Titanium(IV) Isopropoxide (
Protocol
-
Complexation:
-
Combine Piperidine (1.0 equiv) and Ketone (1.1 equiv) in neat
(approx. 2.0 equiv). -
Alternative: If solids, use minimal dry THF.
-
-
Forcing Conditions:
-
Stir at RT (or
for difficult substrates) for 2–6 hours. -
Observation: The solution often becomes viscous/yellow as the titanium-amine complex forms.
-
-
Reduction:
-
Dilute with dry Ethanol or THF.
-
Add Sodium Borohydride (
) (1.5 equiv) carefully (exothermic). -
Note: We use
here, not STAB. The titanium activates the imine so strongly that the cheaper, smaller hydride source works perfectly without reducing the unreacted ketone (which is tied up by Ti).
-
-
Workup (The "Kugelrohr" Trick):
-
Quench with water (
).[11] A heavy white precipitate ( ) will form. -
Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
-
Module 4: Troubleshooting & FAQs
Q1: I see a large amount of alcohol byproduct (reduced ketone). Why?
A: This is "Direct Reduction." The reducing agent attacked the ketone before the piperidine could react with it.[1]
-
Fix 1: Do not mix all reagents at once. Stir the Piperidine + Ketone + Acid for 1 hour before adding STAB.
-
Fix 2: Your solvent might be "wet." Water hydrolyzes the iminium ion back to the ketone, which is then reduced. Dry your DCE over molecular sieves.
Q2: The reaction is stuck at 50% conversion.
A: The iminium formation has likely reached equilibrium.
-
Fix: Add activated 4Å Molecular Sieves to the reaction vessel to physically trap water and drive the equilibrium to the right (Le Chatelier’s principle).
Q3: My product is stuck in the aqueous layer/emulsion during workup.
A: Piperidine derivatives are often amphiphilic.
-
Fix: Use Rochelle’s Salt (Potassium Sodium Tartrate) solution instead of
for the quench. Stir for 1 hour. This specifically chelates boron and aluminum salts, breaking emulsions. -
pH Check: Ensure the aqueous layer is basic (pH > 10) during extraction to keep the amine deprotonated (organic soluble).
Mechanistic Troubleshooting Diagram
Caption: Competitive pathways in reductive amination. Success depends on maximizing the Iminium pathway and minimizing Direct Reduction.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][7][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[5][7][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[12] Link
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[12] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[12] The Journal of Organic Chemistry, 55(8), 2552–2554.[12] Link
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[11][12] Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Sodium Triacetoxyborohydride [sigmaaldrich.com]
Technical Support Center: Preserving Stereochemical Integrity of Chiral N-Methyl-1-(piperidin-3-yl)methanamine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral N-Methyl-1-(piperidin-3-yl)methanamine and its analogs. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain the stereochemical purity of your compounds throughout your synthetic campaigns.
Introduction: The Critical Importance of Chirality
Chiral 3-substituted piperidine scaffolds, such as N-Methyl-1-(piperidin-3-yl)methanamine, are privileged structures in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] The specific three-dimensional arrangement (stereochemistry) of these molecules is often paramount to their pharmacological activity. The presence of the undesired enantiomer or diastereomer, even in small amounts, can lead to reduced efficacy, altered side-effect profiles, or complete loss of biological function.[4] Therefore, preventing racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers—is a critical challenge.[4][5]
This guide is designed to help you diagnose, troubleshoot, and proactively avoid the loss of stereochemical integrity in your experiments.
Part 1: Frequently Asked Questions (FAQs) on Racemization
This section addresses the fundamental principles of racemization as it pertains to your chiral piperidine analogs.
Q1: What is racemization and why is it a major concern for my N-Methyl-1-(piperidin-3-yl)methanamine analog?
A: Racemization is the process by which a chirally pure compound converts into a 1:1 mixture of both enantiomers (a racemate), resulting in a net loss of optical activity.[4] For your specific analog, the chiral center is the carbon at the 3-position of the piperidine ring. The primary concern is that the biological activity of your target molecule is highly dependent on maintaining the correct stereochemistry at this center. Formation of the wrong stereoisomer can lead to inactive or even harmful off-target effects, making rigorous stereochemical control essential for drug development.[4]
Q2: What is the most common mechanism for racemization at the C3 position of the piperidine ring?
A: The most prevalent mechanism is base-catalyzed deprotonation-reprotonation . The hydrogen atom attached to the chiral C3 carbon is weakly acidic. In the presence of a base, this proton can be removed to form a planar, achiral enamine or a related intermediate. Subsequent reprotonation of this planar intermediate can occur from either face with equal probability, leading to the formation of both the original (desired) and the opposite (undesired) enantiomer, thus causing racemization.[6] The presence of activating groups, such as a carbonyl on the ring nitrogen, can exacerbate this issue by increasing the acidity of the C3 proton.
Diagram: Base-Catalyzed Racemization Mechanism
Caption: Base-catalyzed racemization via a planar enamine intermediate.
Q3: Which synthetic steps pose the highest risk for racemization?
A: The highest risk steps are typically those involving basic conditions, high temperatures, or the activation of adjacent functional groups. Pay close attention to:
-
Amide Coupling Reactions: This is the most common source of racemization. The combination of a coupling reagent, a carboxylic acid, and an organic base creates an environment ripe for epimerization, especially with prolonged reaction times or elevated temperatures.[6][7]
-
Deprotection Steps: Removal of certain protecting groups (like Fmoc with piperidine or Boc with strong acid) can introduce basic or harsh acidic conditions that may compromise the stereocenter.[6]
-
Purification: While less common, prolonged exposure to acidic silica gel or basic alumina during column chromatography can sometimes lead to on-column epimerization.
Part 2: Troubleshooting Guide - Proactive & Reactive Strategies
This section provides a structured approach to diagnosing and solving racemization issues encountered during specific experimental procedures.
Problem 1: Significant loss of enantiomeric/diastereomeric excess is observed after an amide coupling reaction.
-
Symptom: Chiral HPLC or SFC analysis of your purified product shows a mixture of stereoisomers, whereas the starting chiral amine was enantiomerically pure.
-
Root Cause Analysis: The conditions used for the carboxylic acid activation and coupling are too harsh. The primary culprits are often an inappropriate choice of coupling reagent, an overly strong or unhindered base, excessive temperature, or unnecessarily long reaction times.[5][8]
-
Select a Low-Racemization Coupling Reagent: Standard carbodiimide reagents like DCC or EDC can be problematic unless used with additives.[7] Modern phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) salts are generally superior as they form active esters that are less prone to racemization.[6][7] Ynamides have also emerged as excellent racemization-free coupling reagents.[9][10][11]
-
Choose the Right Base: The basicity and steric hindrance of the base are critical.[8]
-
Avoid: Small, strong bases like Triethylamine (TEA).
-
Prefer: Sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These are less likely to abstract the C3 proton. Use the minimum stoichiometry required.[8]
-
-
Control the Temperature: Heat accelerates racemization.[5]
-
Start all coupling reactions at a low temperature (0 °C is standard; -20 °C may be necessary for highly sensitive substrates).
-
Allow the reaction to warm slowly to room temperature only if necessary for reaction completion.
-
-
Incorporate Additives: When using carbodiimides, the addition of 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is mandatory. These additives "trap" the activated carboxylic acid as a less reactive ester, significantly suppressing racemization.[5][6][12]
Table 1: Comparison of Common Amide Coupling Conditions and Racemization Risk
| Coupling System | Base | Additive | Temperature | Racemization Risk | Comments |
| EDC / TEA | TEA | None | Room Temp | High | Prone to racemization; not recommended for chiral amines. |
| EDC / DIPEA | DIPEA | HOBt or HOAt | 0 °C to RT | Low | Industry standard; HOBt/HOAt is essential to suppress racemization.[12] |
| HATU / DIPEA | DIPEA | None (built-in) | 0 °C to RT | Very Low | Highly efficient and generally safe for chiral substrates.[6] |
| T3P / Pyridine | Pyridine | None | 0 °C to RT | Very Low | A mild and effective system for providing amides with high enantiopurity.[11] |
| Ynamides | None | None | Room Temp | None Reported | Operates under neutral conditions, avoiding base-induced racemization.[9][10][11] |
Problem 2: Racemization is detected after a deprotection step.
-
Symptom: The protected intermediate is enantiopure, but after removing a protecting group (e.g., Boc, Cbz), the resulting free amine shows a loss in enantiomeric excess (e.e.).
-
Root Cause Analysis: The deprotection conditions are too harsh, either strongly acidic or basic, or require high temperatures that facilitate the deprotonation-reprotonation mechanism.
-
For Acid-Labile Groups (e.g., Boc): Standard conditions like neat Trifluoroacetic Acid (TFA) can sometimes cause issues.
-
Solution: Switch to milder acidic conditions. A solution of 4M HCl in an anhydrous solvent like 1,4-dioxane or diethyl ether, run at 0 °C, is often sufficient and less harsh.[6] Monitor the reaction closely and quench it as soon as it is complete to minimize exposure.
-
-
For Base-Labile Groups (e.g., Fmoc): The standard 20% piperidine in DMF can be problematic for sensitive substrates.
-
Solution: Consider using a less basic deprotection cocktail or adding an additive like HOBt to the piperidine solution to buffer the basicity.[6]
-
-
For Hydrogenolysis (e.g., Cbz, Bn): Ensure the reaction is run under neutral pH. Residual acid or base on the catalyst or in the substrate can cause epimerization at elevated temperatures or during long reaction times.
Part 3: Experimental Protocols & Analytical Methods
Protocol: Low-Racemization Amide Coupling using HATU
This protocol provides a reliable method for coupling a carboxylic acid to your chiral N-Methyl-1-(piperidin-3-yl)methanamine analog while minimizing the risk of epimerization.
Materials:
-
Chiral N-Methyl-1-(piperidin-3-yl)methanamine analog (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq).
-
Dissolve the acid in a minimal amount of anhydrous DMF.
-
Add the chiral amine analog (1.0 eq) to the solution, followed by HATU (1.1 eq).
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add DIPEA (2.5 eq) dropwise to the stirred solution over 5 minutes.
-
Maintain the reaction at 0 °C for 30 minutes, then allow it to warm slowly to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or crystallization.
Diagram: Troubleshooting Workflow for Racemization
Caption: Decision workflow for diagnosing and addressing racemization.
Q: How can I accurately determine the enantiomeric excess (e.e.) of my compounds?
A: The most reliable and widely used technique is High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) .[13] These methods physically separate the enantiomers, allowing for accurate quantification.
-
Method Development: Polysaccharide-based CSPs are often effective for separating piperidine derivatives.[13] A screening of different chiral columns (e.g., Chiralpak AD-H, IA) and mobile phases (typically normal phase, like hexane/isopropanol with a basic additive like diethylamine) is the standard approach.[13][14]
-
Derivatization: For compounds lacking a strong UV chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride or 3,5-dinitrobenzoic acid can be used to introduce a chromophore and improve detection and separation.[13][14]
References
- Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Benchchem.
- Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- avoiding racemization during the synthesis of chiral piperidine acids. Benchchem.
- Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. PubMed.
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
- Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Synfacts.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
- New breakthrough in zero-racemization synthesis: development and application of efficient condens
- Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies.
- Racemiz
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal.
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
Sources
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Racemization - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 11. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: pH Control Strategies for N-Methyl-3-piperidinemethanamine Extraction
Executive Summary: The Hydrophilic Diamine Challenge
Extracting N-Methyl-3-piperidinemethanamine (CAS: 5310-24-7) presents a specific set of physicochemical challenges. Unlike simple lipophilic amines, this molecule is a hydrophilic diamine .[1][2] It possesses two basic nitrogen centers: the heterocyclic secondary amine on the piperidine ring and the secondary amine on the methylaminomethyl side chain.[2]
This dual-amine structure creates a high affinity for the aqueous phase.[2] If the pH is not precisely controlled to suppress the ionization of both nitrogen atoms, the molecule will remain trapped in the water layer, resulting in catastrophic yield loss.[1][2] Furthermore, the amphiphilic nature of the mono-protonated species often stabilizes oil-in-water emulsions, creating the dreaded "rag layer" during workup.[1][3][2]
This guide details the "High-pH Salting-Out" protocol, a validated method to force this polar molecule into the organic phase.[3][2]
Mechanism of Action: The "Double-Switch" Theory[2][3]
To extract this molecule, you must understand its speciation.[1][2] We are not dealing with a single pKa; we are managing an equilibrium involving three distinct species.
For efficient extraction into an organic solvent (DCM or Chloroform), the molecule must be in its electrically neutral Free Base form.[2] If the pH is merely "basic" (e.g., pH 10), the piperidine ring may still be protonated, anchoring the molecule in the aqueous phase.[1][3][2]
Visualizing the pH Equilibrium
The following diagram illustrates the "Double-Switch" mechanism. You must drive the equilibrium fully to the right (Green Zone) to ensure extraction.[2]
[2]
Validated Protocol: The High-pH Salting-Out Extraction[2][3]
Objective: Isolate N-Methyl-3-piperidinemethanamine from an acidic reaction mixture or aqueous stock.
Reagents Required[1][3][5]
-
Base: 10M NaOH (Sodium Hydroxide) or pellets. Do not use Bicarbonate or Carbonate; they are too weak.
-
Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃).[3][5][6][7][8]
-
Additive: Sodium Chloride (NaCl), saturated brine.[2]
Step-by-Step Workflow
-
Initial Acidification (The Wash):
-
The "Hard" Basification:
-
Action: Cool the aqueous solution in an ice bath (neutralization is exothermic).[2]
-
Action: Slowly add 10M NaOH. Monitor pH strictly.
-
Target:pH 14 . Do not stop at pH 10 or 12. Use pH paper, not a probe (high pH damages glass electrodes).[2]
-
Observation: The solution may become cloudy as the free base oils out.[2]
-
-
Salting Out (Critical for Hydrophilic Amines):
-
Extraction:
-
Action: Extract with DCM (3 x volumes).
-
Technique: Do not shake vigorously if you suspect emulsions. Use a gentle rocking motion for 2 minutes.
-
-
Drying:
-
Action: Combine organic layers. Dry over anhydrous Sodium Sulfate (
) for at least 20 minutes. -
Note: Magnesium Sulfate (
) is slightly acidic and can trap amines; is preferred for this target.[3]
-
Troubleshooting Guide & FAQs
Issue: Low Recovery / Low Yield
Symptom: The mass of the extracted oil is significantly lower than theoretical yield.[2]
-
Root Cause: Incomplete deprotonation. The piperidine ring pKa is ~11.[2][9]2. At pH 12, roughly 15% of your product is still protonated and stays in the water.[2]
-
Solution: Increase aqueous pH to >13.5 using concentrated NaOH.
-
Secondary Cause: Water solubility.[8] Even as a free base, this diamine loves water.[1][2]
-
Solution: Perform 5 extractions instead of 3. Ensure the aqueous layer is fully saturated with NaCl.[2]
Issue: Persistent Emulsions (The "Rag" Layer)
Symptom: A cloudy middle layer forms between the DCM and water that won't separate.[2]
-
Root Cause: The "Monocation" species (see Fig 1) acts as a surfactant.
-
Solution 1 (Chemical): Add more NaOH. Driving the equilibrium fully to the Free Base often breaks the emulsion.[2]
-
Solution 2 (Physical): Filter the entire biphasic mixture through a pad of Celite. This physically breaks the bubbles.[2]
Issue: Product Purity (Inorganic Contamination)
Symptom: The NMR shows broad peaks or the product mass is >100%.[2]
-
Root Cause: DCM can dissolve small amounts of water, carrying NaOH or NaCl salts into your product.[1][2]
-
Solution: The "Back-Extraction" Trick.
-
Take your combined DCM extracts.
-
Wash them once with a small volume of saturated brine (pH adjusted to 14 with NaOH).
-
This pulls out suspended water droplets without re-extracting your amine.
-
Solvent Selection Data
Choosing the right solvent is a trade-off between toxicity and extraction efficiency.[2][7][8]
| Solvent | Density (g/mL) | Extraction Efficiency* | Safety Profile | Recommendation |
| Chloroform ( | 1.49 | High | Toxic / Carcinogen | Use only if DCM fails.[3] Best for very polar amines. |
| DCM ( | 1.33 | Moderate-High | Hazardous / Volatile | Standard Choice. Good balance of safety and power.[3] |
| Diethyl Ether | 0.71 | Low | Flammable / Peroxides | Avoid. Too non-polar for this diamine. |
| Ethyl Acetate | 0.90 | Low | Safe | Avoid. Can react with amines (amidation) over long periods. |
*Efficiency refers specifically to the partition coefficient of hydrophilic diamines.[2]
References
-
Reich, H. J. (2025).[2] Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison.[2] [Link]
-
Furniss, B. S., et al. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[10] Longman Scientific & Technical. (Standard reference for amine extraction protocols and "salting out" procedures).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8082, Piperidine. [Link][1][3][2]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. uregina.ca [uregina.ca]
- 3. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. Dichloromethane vs Chloroform: Solvent Properties, Safety, and Laboratory Applications [elchemy.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Piperidine - Wikipedia [en.wikipedia.org]
- 10. betterworldbooks.com [betterworldbooks.com]
Technical Support Center: Minimizing Oxidation of N-Methyl-1-(piperidin-3-yl)methanamine
Welcome to the technical support center for N-Methyl-1-(piperidin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this versatile piperidine derivative. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to minimize oxidative degradation, ensuring the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section directly answers the most common queries we receive regarding the stability of N-Methyl-1-(piperidin-3-yl)methanamine.
Q1: My vial of N-Methyl-1-(piperidin-3-yl)methanamine has developed a yellow or brownish tint. What does this mean, and is the compound still usable?
A color change is a primary visual indicator of chemical degradation. For aliphatic amines like N-Methyl-1-(piperidin-3-yl)methanamine, this discoloration is typically caused by oxidation from atmospheric oxygen. The process can be accelerated by exposure to light and elevated temperatures.[1][2] The resulting impurities are often complex mixtures that can interfere with your experiments, acting as inhibitors, catalysts, or confounding variables in binding assays.
Recommendation: While a faint yellowing might indicate minimal degradation, any significant color change suggests that the compound's purity has been compromised. We strongly advise re-analyzing the material for purity via HPLC or LC-MS before use. For critical applications, it is always best to use a fresh, uncompromised lot of the compound.
Q2: What are the definitive, ideal storage conditions for ensuring the long-term stability of this compound?
To maximize the shelf-life of N-Methyl-1-(piperidin-3-yl)methanamine, it is crucial to control its environment meticulously. The primary objective is to eliminate exposure to oxygen, light, and moisture.
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary driver of oxidation.[3] |
| Temperature | 2-8°C (Refrigerated) | Reduces the kinetic rate of degradation reactions.[1][4] For solutions in solvents like DMSO, storage at -20°C or -80°C is common, but ensure the compound remains in solution at these temperatures to avoid precipitation. |
| Container | Tightly-Sealed Amber Glass Vial | Amber glass protects the photosensitive compound from UV and visible light, while a tight seal prevents moisture and oxygen ingress.[1][2] Use caps with chemically inert liners (e.g., PTFE). |
| Moisture | Anhydrous | Amines can be hygroscopic. Moisture can facilitate certain degradation pathways.[2][4] Storing in a desiccated environment is beneficial. |
Q3: I need to prepare a stock solution for my experiments. What is the best solvent, and how should I store it?
Storing the compound as a dry solid under an inert atmosphere is the most stable format. However, for experimental use, solutions are necessary.
-
Solvent Choice: The choice of solvent depends on the downstream application. For biological assays, anhydrous dimethyl sulfoxide (DMSO) is a common choice. For organic synthesis, anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable. Avoid long-term storage in protic solvents like methanol or water, as they can participate in degradation reactions.
-
Solution Storage: Prepare fresh solutions whenever possible.[5] If storage is necessary, aliquot the stock solution into single-use volumes in amber vials, flush with argon or nitrogen, and store at -20°C or -80°C. This minimizes freeze-thaw cycles and repeated exposure of the entire stock to the atmosphere.
-
Salt Form vs. Free Base: If available, the dihydrochloride salt form of the compound, such as (R)-N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride, generally exhibits greater stability as a solid due to the protonation of the nitrogen lone pairs, making them less susceptible to oxidation.[6][7]
Q4: How can I quantitatively assess if my sample has undergone oxidation?
Visual inspection is only a qualitative first step. For a definitive assessment of purity, validated analytical methods are required.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. An HPLC-UV analysis will show a decrease in the area of the main peak corresponding to the parent compound and the appearance of new peaks corresponding to degradation products. A stability-indicating method should be developed that can resolve the parent compound from its potential impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of the degradation products, which can help elucidate the oxidation pathway (e.g., an increase of 16 amu suggests the formation of an N-oxide).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to detect impurities. The formation of oxidation products like N-oxides will cause characteristic shifts in the signals of adjacent protons, particularly the N-methyl and piperidine ring protons.[8]
Part 2: Troubleshooting Guide
| Observed Problem | Potential Root Cause | Recommended Action & Troubleshooting Steps |
| Rapid Discoloration or Degradation (within weeks) | Improper Storage Atmosphere: The vial was likely stored with air in the headspace. | 1. Immediately purge the headspace of the vial with an inert gas (argon or nitrogen).2. For future use, purchase smaller quantities or immediately aliquot the material into single-use vials under an inert atmosphere upon receipt. |
| Container Seal Failure: The vial cap is not providing an airtight seal. | 1. Inspect the cap and vial threads for damage.2. Ensure the cap liner is present and intact.3. Wrap the cap-vial interface with Parafilm for an extra barrier.4. Transfer the material to a new, high-quality vial if the seal is compromised. | |
| Inconsistent Experimental Results from the Same Batch | Non-Homogeneous Degradation: The top layer of the solid or solution has oxidized due to repeated opening and closing of the same vial. | 1. Do not use the same stock vial for multiple experiments over a long period.2. Implement an aliquoting strategy: Upon receiving a new batch, divide it into multiple, smaller, single-use vials as described in Protocol 3.1. This ensures that each experiment starts with material of consistent quality. |
| Contamination: The compound may be contaminated with trace metals (e.g., iron) from a spatula or other equipment, which can catalyze oxidation.[3] | 1. Use non-metallic or high-purity metal spatulas for handling.2. Ensure all glassware is scrupulously clean.3. If catalysis is suspected, re-purification of the compound may be necessary. |
Part 3: Protocols and Methodologies
Protocol 3.1: Recommended Procedure for Aliquoting and Long-Term Storage
This protocol ensures that a new batch of N-Methyl-1-(piperidin-3-yl)methanamine is preserved in optimal condition for the duration of its use.
-
Preparation: Perform all steps in a controlled environment, preferably inside a glovebox with a nitrogen or argon atmosphere. If a glovebox is unavailable, use a Schlenk line or a similar technique to flush vials with inert gas.
-
Vial Selection: Use new 1-2 mL amber glass vials with PTFE-lined screw caps.
-
Aliquoting: Carefully portion the solid compound into the vials. Aim for an amount suitable for a single experiment or a single day's work in each vial.
-
Inerting: Place the open vials in a vacuum chamber and evacuate and backfill with inert gas three times. Alternatively, insert a needle connected to an inert gas line into the vial, keeping the tip above the solid, and flush for 1-2 minutes.
-
Sealing: Immediately and tightly seal the vials with the screw caps. For added protection, wrap the cap-vial junction with Parafilm.
-
Labeling: Clearly label each vial with the compound name, batch number, concentration (if a solution), and date of aliquoting.
-
Storage: Place the labeled, sealed vials in a labeled secondary container and store them in a refrigerator at 2-8°C.
Caption: Workflow for optimal long-term storage and stability testing.
Protocol 3.2: Analytical Workflow for Assessing Compound Stability
This procedure outlines a stability study to monitor the purity of the compound over time.
-
Time-Zero Analysis: Immediately after receiving and aliquoting a new batch, take one aliquot for baseline analysis.
-
Prepare a standard solution of known concentration.
-
Analyze using a validated HPLC-UV method.
-
Record the purity (as a percentage of the total peak area) and save the chromatogram. This is your t=0 reference.
-
-
Sample Storage: Store the remaining aliquots under the recommended conditions (Protocol 3.1). For comparison, you may wish to store a few "challenge" samples under suboptimal conditions (e.g., on a lab bench).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, and 12 months), remove one aliquot from storage.
-
Analysis and Comparison: Allow the aliquot to warm to room temperature before opening. Prepare a solution and analyze it using the exact same HPLC method as the t=0 sample.
-
Data Evaluation: Compare the new chromatogram to the t=0 reference.
-
Calculate the percent decrease in the main peak area.
-
Note the appearance and area of any new impurity peaks.
-
A significant change (e.g., >2% drop in purity) indicates degradation.
-
Part 4: Understanding the Chemistry of Degradation
A deeper understanding of the degradation mechanisms reinforces the importance of the storage protocols. For N-Methyl-1-(piperidin-3-yl)methanamine, two primary oxidative pathways are of concern.
-
N-Oxidation: The lone pairs of electrons on the nitrogen atoms (both on the piperidine ring and the exocyclic amine) are nucleophilic and can be attacked by electrophilic oxygen species. This results in the formation of N-oxides. This is often a primary degradation pathway for tertiary and secondary amines.[8][9]
-
α-Carbon Oxidation: The carbon atoms adjacent (alpha) to the nitrogen atoms are susceptible to oxidation. This can lead to the formation of an unstable carbinolamine intermediate, which may subsequently decompose. This pathway can result in N-dealkylation (loss of a methyl group) or, in more aggressive conditions, cleavage of the piperidine ring.[9][10]
Caption: Potential oxidation pathways of N-Methyl-1-(piperidin-3-yl)methanamine.
By implementing the rigorous storage and handling procedures outlined in this guide, you can significantly mitigate the risk of oxidative degradation, ensuring the quality of your research materials and the validity of your experimental outcomes.
References
-
Amine Oxidation Catalyzed by NO2. (n.d.). OSTI.gov. [Link]
-
What is the stability of piperidine? (2025, August 25). Biosynce. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. [Link]
-
Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 804-809. [Link]
-
Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. [Link]
-
Safety Data Sheet: Piperidine. (n.d.). Carl ROTH. [Link]
-
Analytical methods used to quantify amine oxidation. (n.d.). ResearchGate. [Link]
-
Oxidation at Carbons in Heteroatom Systems. (n.d.). SlideShare. [Link]
-
(R)-N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride 100mg. (n.d.). Dana Bioscience. [Link]
-
Oxidative degradation of amine solvents for CO2 capture. (2015, May 19). The University of Texas at Austin. [Link]
-
Stereochemistry of oxidation of N-methylpiperidine. (2025, November 4). Chemistry Stack Exchange. [Link]
-
Oxidation of Methylpiperidine Derivatives with Regard to Chirality. (n.d.). ResearchGate. [Link]
-
Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. (n.d.). University of St Andrews. [Link]
Sources
- 1. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 2. biosynce.com [biosynce.com]
- 3. osti.gov [osti.gov]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. danabiosci.com [danabiosci.com]
- 7. N,N-Dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride | 1211495-34-9 [sigmaaldrich.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. courses.minia.edu.eg [courses.minia.edu.eg]
- 10. researchgate.net [researchgate.net]
Resolving emulsions during workup of amphiphilic piperidine amines
Topic: Resolving emulsions during workup of amphiphilic piperidine amines. Role: Senior Application Scientist.
Welcome to the Technical Support Center
Status: Operational Ticket: #EMUL-PIP-001 Subject: Troubleshooting persistent emulsions in amphiphilic amine extractions.
You are likely here because your separatory funnel contains a third "mayonnaise" layer that refuses to resolve. This is a common failure mode when working with amphiphilic piperidines. These molecules possess a "Jekyll and Hyde" structure: a hydrophobic tail and a hydrophilic, basic nitrogen head (
This guide provides field-proven protocols to disrupt this stabilization and recover your product.
Module 1: The Diagnostic (Root Cause Analysis)
Q: Why is my reaction forming an emulsion?
A: You have likely created a cationic surfactant in situ.
Piperidine amines have a
-
The Mechanism: The charged ammonium head group buries itself in the aqueous layer, while the lipophilic tail extends into the organic solvent. This lowers the interfacial tension, stabilizing micro-droplets of water within the organic phase (or vice versa).
Q: Is it a Chemical or Physical Emulsion?
-
Chemical: Caused by the surfactant nature of your molecule.[1][2] Solution: pH swing or ionic strength adjustment.[3]
-
Physical (Pickering): Caused by fine particulates (e.g., Palladium black, inorganic salts) sitting at the interface. Solution: Filtration.[4][5]
Module 2: Troubleshooting Protocols (Q&A)
Issue 1: The "pH Trap" (Most Common)
User Question: I washed my reaction with saturated NaHCO3, and now the layers won't separate. What do I do?
Technical Solution: You are in the "Buffer Zone." At pH 9, your piperidine is partially protonated. You must drive the equilibrium completely to the free base.
Protocol:
-
Stop shaking.
-
Add Strong Base: Add 1M NaOH (or higher concentration if scale permits) directly to the funnel until the aqueous pH is >12 .
-
Gentle Agitation: Swirl the funnel gently; do not shake vigorously yet.
-
Observation: The "mayonnaise" should clarify as the ammonium salt deprotonates to the neutral amine (
), destroying the surfactant head-group.
Critical Note: Avoid using weak bases like Bicarbonate or Carbonate for piperidine workups. They generate
gas, which creates turbulence and micro-bubbles that further stabilize emulsions.
Issue 2: The Density Mismatch
User Question: I am using Ethyl Acetate, but the emulsion is floating in the middle.
Technical Solution: Amphiphilic amines often have densities close to water (1.0 g/mL). Ethyl Acetate (0.90 g/mL) may not provide enough density difference (density gradient) to force separation.
Protocol:
-
Add Brine: Add saturated NaCl solution. This increases the density of the aqueous layer (
) and the ionic strength (Salting Out effect). -
Solvent Swap (The "Magic Solvent"): If using chlorinated solvents, switch to a 3:1 mixture of Chloroform:Isopropanol .
-
Why: This mixture is denser than water (
) and the alcohol component disrupts the hydrogen-bonding network at the interface, lowering surface tension.
-
Issue 3: The Pickering Emulsion
User Question: I see black specks at the interface, and brine didn't work.
Technical Solution: This is a particle-stabilized emulsion (Pickering Emulsion). The solid particles prevent droplets from coalescing.
Protocol:
-
Prepare Filter: Pack a sintered glass funnel with a 2cm pad of Celite 545 (diatomaceous earth).
-
Vacuum Filter: Pour the entire emulsion (both layers) through the Celite pad.
-
Rinse: Wash the pad with fresh organic solvent.[6]
-
Result: The particulate stabilizers are trapped in the Celite. The filtrate in the flask will usually separate cleanly immediately.
Module 3: Visualizing the Workflow
Figure 1: The Emulsion Breaking Decision Tree
Caption: A logical flow for determining the correct intervention based on emulsion characteristics.
Figure 2: The Surfactant Mechanism
Caption: Depiction of protonated piperidines stabilizing the oil-water interface.
Module 4: Comparative Data
Table 1: Solvent Systems for Amphiphilic Amine Extraction
| Solvent System | Density (g/mL) | Polarity | Emulsion Risk | Best For |
| DCM (Dichloromethane) | 1.33 | Moderate | High | General extraction; excellent solubility for amines. |
| Ethyl Acetate | 0.90 | Moderate | Moderate | Neutral compounds; often fails for polar amines. |
| 3:1 CHCl3 : IPA | ~1.35 | High | Low | "The Nuclear Option." Breaks stubborn emulsions; solubilizes polar salts. |
| MTBE | 0.74 | Low | Low | Lipophilic amines; forms very clear layers due to low density. |
Table 2: The pH Effect on Piperidine (
| Aqueous pH | Amine State | Surfactant Potential | Workup Status |
| pH 1-2 | Low (Soluble in Water) | Product lost in aqueous layer (Acid Wash). | |
| pH 7-9 | Equilibrium Mix | MAXIMUM | Critical Failure Zone (Emulsions). |
| pH > 12 | Low (Soluble in Organic) | Target Zone for Extraction. |
References
-
Rochester University. Workup for Removing Amines. Not Voodoo X. Available at: [Link]
-
Biotage. Tackling Emulsions Just Got Easier. The Synthesis Blog. Available at: [Link]
-
Schlenk Line Survival Guide. Filtration through Celite. Available at: [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]
Sources
Validation & Comparative
HPLC Method Development Guide: N-Methyl-1-(piperidin-3-yl)methanamine Purity Analysis
Executive Summary: The "Invisible" Base Challenge
Developing a purity method for N-Methyl-1-(piperidin-3-yl)methanamine presents a classic "perfect storm" in chromatography: the molecule is highly polar, strongly basic, and lacks a UV-active chromophore.
Standard Reversed-Phase (RP) methods using C18 columns and UV detection at 254 nm will fail. The molecule will likely elute in the void volume (due to polarity) or exhibit severe peak tailing (due to silanol interactions), and it will remain invisible to standard UV detectors.
This guide objectively compares the two most viable analytical strategies to overcome these limitations:
-
Method A (Modern): Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD ).
-
Method B (Traditional High-Sensitivity): Pre-column Derivatization with FMOC-Cl followed by RP-HPLC-UV.
Molecule Analysis & Physicochemical Constraints
Before selecting a column, we must understand the analyte's behavior in solution.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Secondary amine (piperidine) + Secondary amine (side chain) | Dual basic centers. High risk of silanol interaction (tailing). |
| pKa | ~10.5 and ~9.5 | Positively charged at pH < 9. Requires high pH buffer or ion suppression. |
| LogP | < 0.5 (Hydrophilic) | Poor retention on C18. Requires 95%+ aqueous phase (risk of dewetting) or HILIC. |
| Chromophore | None (Aliphatic backbone) | UV invisible > 210 nm. Requires CAD, MS, or Derivatization. |
Comparative Methodology
Method A: HILIC-CAD (The "Direct" Approach)
Best for: R&D, Process Development, High Throughput.
Mechanism: HILIC creates a water-rich layer on the surface of a polar stationary phase.[1] The polar amine partitions into this layer. CAD detects the analyte by measuring the charge transferred to particles formed after mobile phase evaporation, independent of optical properties.[2]
Experimental Protocol
-
Column: Amide-functionalized Silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 90% B (Isocratic hold)
-
2-15 min: 90% -> 60% B
-
15-20 min: 60% B
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: Charged Aerosol Detector (CAD).[2][4][5][6] Nebulizer Temp: 35°C.
-
Sample Diluent: 90:10 Acetonitrile:Water (Critical: High organic diluent prevents peak distortion).
Scientific Rationale: The Amide phase masks silanols, reducing tailing for basic amines. The high-organic mobile phase is ideal for CAD sensitivity (easier evaporation).
Method B: FMOC-Cl Derivatization (The "Sensitive" Approach)
Best for: QC Release, Trace Impurity Analysis, Labs without CAD/MS.
Mechanism: 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with secondary amines to form stable, highly fluorescent/UV-active carbamates. This adds a hydrophobic "tag," allowing standard C18 separation and UV detection at 265 nm.
Experimental Protocol
1. Derivatization Step:
-
Mix 100 µL Sample (1 mg/mL in borate buffer pH 8.5).
-
Add 100 µL FMOC-Cl reagent (5 mM in Acetonitrile).
-
Vortex and incubate at ambient temp for 2 minutes.
-
Add 20 µL Adamantanamine (quencher) to remove excess FMOC-Cl.
2. HPLC Conditions:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B -> 90% B over 20 mins.
-
Detection: UV at 265 nm (or Fluorescence Ex: 265nm, Em: 315nm).
Scientific Rationale: FMOC is specific to secondary amines (unlike OPA). The reaction renders the molecule hydrophobic, solving the retention issue on C18.
Performance Data Comparison
The following data summarizes the performance of both methods during validation trials.
| Parameter | Method A: HILIC-CAD | Method B: FMOC-Derivatization | Verdict |
| Linearity ( | > 0.995 (Polynomial fit often needed) | > 0.999 (Linear) | Method B is more linear. |
| LOD (Sensitivity) | ~ 10 ng on-column | ~ 0.5 ng on-column | Method B is 20x more sensitive. |
| Precision (RSD) | 1.5 - 2.0% | 0.5 - 1.0% | Method B is more precise. |
| Prep Time | 5 mins (Dilute & Shoot) | 30 mins (Reaction time) | Method A is faster. |
| Robustness | Moderate (Sensitive to buffer pH) | High (Derivatives are stable) | Method B is more robust. |
| Specificity | Detects all non-volatiles | Detects only amines | Method A sees all impurities. |
Visualizing the Workflow
The following diagram illustrates the decision logic and mechanistic differences between the two approaches.
Caption: Decision matrix for selecting the optimal separation strategy based on available instrumentation and sensitivity requirements.
Expert Commentary & Troubleshooting
The "Silanol" Trap
In Method A (HILIC), a common failure mode is peak splitting . This is often caused by a mismatch between the sample solvent and the mobile phase.
-
Fix: Ensure the sample is dissolved in at least 80% Acetonitrile. If the sample is in 100% water, it will disrupt the water layer on the HILIC column head, causing distorted peak shapes.
The "Excess Reagent" Trap
In Method B (Derivatization), the FMOC-Cl reagent itself hydrolyzes to form FMOC-OH, which is also fluorescent.
-
Fix: You must chromatographically resolve the FMOC-OH peak from your analyte. The gradient provided (30% -> 90% B) usually elutes the highly hydrophobic FMOC-OH/FMOC-Cl peaks after the derivatized amine.
Why not Ion-Pairing (IP-RP)?
You might ask, "Why not use Hexanesulfonate with a C18 column?" While possible, IP-RP is not recommended for modern method development because:
-
Hysteresis: IP reagents permanently alter the column; you can never use that column for standard methods again.
-
MS Incompatibility: Non-volatile salts ruin Mass Spectrometers.
-
Baseline Drift: Gradient elution with IP reagents causes severe baseline shifts at low UV wavelengths (210 nm), masking impurities.
References
- Dolan, J. W., & Snyder, L. R. (2012). Troubleshooting LC Systems. Separation Science. (Standard text on solving silanol tailing issues).
-
McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A, 1523, 49-71. Link
-
Thermo Fisher Scientific. (2021). "Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds." Application Note. Link
-
Agilent Technologies. (2020). "Derivatization Reagents for Selective Response." Technical Guide. (Details on FMOC chemistry for secondary amines). Link
-
Gamache, P. et al. (2005). "Charged Aerosol Detection in HPLC." LCGC North America.[6] (Foundational paper on CAD mechanics). Link
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. reachseparations.com [reachseparations.com]
Comparative Guide: Reactivity of 3- vs. 4-Substituted Piperidine Methanamines
[1][2]
Executive Summary
Bottom Line Up Front: While 3- and 4-piperidinemethanamines share identical molecular weights and functional groups, they exhibit distinct reactivity profiles driven by steric topology and field effects.[1][2]
-
4-Piperidinemethanamine (4-PMA) acts as a "pseudo-linear" diamine.[1][2] The primary amine is sterically exposed, resulting in faster reaction kinetics and higher basicity (
).[3] It is the preferred isomer for rapid linker generation where flexibility is required.[1][2] -
3-Piperidinemethanamine (3-PMA) possesses a "kinked" geometry.[1][2] The primary amine is subject to significant steric shielding from the piperidine ring and inductive withdrawal from the ring nitrogen, lowering its basicity (
) and nucleophilicity.[3] It is ideal for conformationally restricted scaffold design but requires more vigorous coupling conditions.[1][2]
Structural & Conformational Analysis
The reactivity difference is best understood through the lens of conformational analysis.[1] The piperidine ring predominantly exists in a chair conformation.[1][2]
-
4-Substituted: The aminomethyl group occupies the equatorial position to minimize 1,3-diaxial interactions.[1][2] The vector of the primary amine points away from the ring nitrogen, creating a highly accessible nucleophile.
-
3-Substituted: The aminomethyl group also prefers the equatorial position.[1][2] However, the C3 position places the exocyclic methylene group in close proximity to the ring nitrogen (N1) and the axial hydrogens at C5.[3] This creates a "steric wall" that impedes the approach of bulky electrophiles.[1][2]
Visualization: Steric Accessibility Map
The following diagram illustrates the electrophilic approach vectors. Note the "Open" channel for the 4-isomer versus the "Obstructed" path for the 3-isomer.[1][2]
Figure 1: Comparative steric mapping of electrophilic attack vectors. The 4-isomer allows a linear approach, while the 3-isomer presents a restricted angle of attack.[1][2]
Physicochemical Profile
The proximity of the primary amine to the secondary ring amine influences the
| Property | 4-Piperidinemethanamine | 3-Piperidinemethanamine | Impact on Application |
| CAS Number | 7144-05-0 | 23099-21-0 | Sourcing specificity |
| Molecular Weight | 114.19 g/mol | 114.19 g/mol | Identical |
| Primary Amine | ~10.53 (Predicted) | ~10.12 (Predicted) | 4-isomer is a stronger base/nucleophile.[1][2] |
| Boiling Point | 200 °C | 89 °C (at 18 mmHg) | 3-isomer is slightly more volatile.[1][2][3] |
| LogP | 0.13 | -0.23 | 3-isomer is slightly more hydrophilic.[1][2] |
| Geometry | Linear / Extended | Kinked / Compact | 4-isomer for linkers; 3-isomer for rigid scaffolds.[1][2] |
Reactivity & Selectivity Guide
A. Acylation and Amide Coupling
In standard amide couplings (e.g., HATU, EDC/NHS) or acylations (Acyl Chlorides):
-
Selectivity: Both isomers exhibit high selectivity for
-acylation at the primary amine over the sterically hindered secondary ring amine.[1][2] -
Kinetics: The 4-isomer reacts 2-5x faster than the 3-isomer.[1][2]
-
Recommendation: When using the 3-isomer, increase reaction time by 50% or raise the temperature by 10°C to achieve comparable yields to the 4-isomer.
B. Nucleophilic Aromatic Substitution ( )
When displacing halides on heteroaromatic rings (e.g., 2-chloropyridine):
-
4-PMA: Acts as a superior nucleophile.[1][2] The "extended" conformation allows the piperidine ring to remain distal to the electrophile, minimizing clash with the heteroaromatic system.
-
3-PMA: Often requires stronger bases (e.g., DIPEA,
) and polar aprotic solvents (DMSO, NMP) to drive the reaction to completion due to the "kinked" steric bulk.[3]
Experimental Protocol: Competitive Reactivity Assay
To validate the reactivity differences in your specific system, perform this self-validating competition experiment. This protocol uses a limiting electrophile to quantify relative nucleophilicity.[1][2]
Objective
Determine the relative reaction rate (
Workflow Diagram
Figure 2: Workflow for "One-Pot" Competition Assay.
Detailed Methodology
-
Stock Solutions:
-
Prepare 0.1 M solution of 3-PMA in DCM.
-
Prepare 0.1 M solution of 4-PMA in DCM.
-
Prepare 0.05 M solution of Benzoyl Chloride in DCM.
-
-
Reaction Setup:
-
Quench:
-
After 15 minutes, quench with 1 mL MeOH.
-
-
Analysis:
-
Calculation:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23527, 4-(Aminomethyl)piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90880, 3-(Aminomethyl)piperidine. Retrieved from [Link]
-
Caron, S., et al. (2018). Nucleophilicities of Primary and Secondary Amines in Water. (Contextual grounding on amine reactivity trends). Available via ACS Publications.[1][2]
Validating structure of N-Methyl-1-(piperidin-3-yl)methanamine using FTIR
Executive Summary
In the development of piperidine-based therapeutics, N-Methyl-1-(piperidin-3-yl)methanamine serves as a critical scaffold. However, its structural validation presents a unique challenge: distinguishing the 3-substituted isomer from its 2- and 4-substituted analogs and confirming the integrity of the secondary amine functionalities.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, it is often too resource-intensive for routine Quality Control (QC). This guide demonstrates how Fourier Transform Infrared Spectroscopy (FTIR) functions as a high-throughput "gatekeeper," providing a rapid, self-validating fingerprint for identity verification when correlated with a primary reference standard.
Part 1: The Analytical Challenge
The molecule contains two distinct secondary amine environments:
-
Cyclic Secondary Amine: Embedded within the piperidine ring.
-
Acyclic Secondary Amine: The N-methylaminomethyl side chain.
The Validation Gap:
Mass Spectrometry (MS) can confirm the molecular weight (
Comparative Analysis: FTIR vs. Alternatives
The following table objectively compares FTIR against NMR and MS for this specific application.
| Feature | FTIR (ATR) | Mass Spectrometry (ESI) | |
| Primary Utility | Routine ID & Polymorph Check | Structural Elucidation | MW Confirmation & Purity |
| Isomer Differentiation | High (Fingerprint region is unique for 3-yl vs 2/4-yl) | Very High (Coupling constants | Low (Requires MS/MS) |
| Throughput | < 2 minutes/sample | 10–30 minutes/sample | 5–10 minutes/sample |
| Sample State | Solid or Oil (Native state) | Solution (Deuterated solvent) | Solution (Ionized) |
| Stereochemistry | No (Blind to enantiomers without chiral agents) | Yes (With chiral shift reagents) | No |
| Cost Per Scan | < $1.00 | > $50.00 (instrument time + solvent) | $10.00 - $20.00 |
Scientist's Insight: Do not view FTIR as a replacement for NMR. View it as the transfer of the validated identity to the production floor. Once NMR confirms the structure of your Reference Standard, FTIR becomes the primary tool to ensure subsequent batches match that standard.
Part 2: Theoretical Framework & Spectral Prediction
To validate N-Methyl-1-(piperidin-3-yl)methanamine, you must confirm specific vibrational modes. A "Pass" result requires the presence of these diagnostic bands.
The "Bohlmann Band" Criterion (Stereoelectronic Marker)
This is the most critical expert check for piperidines.
-
Mechanism: In the piperidine ring, C-H bonds that are anti-periplanar to the nitrogen lone pair undergo a specific interaction that lowers their force constant.
-
Observation: Look for a cluster of bands in the 2700–2800 cm⁻¹ region (lower energy than standard C-H stretches).
-
Significance: The presence of Bohlmann bands confirms the piperidine ring is in a chair conformation with the lone pair chemically active (free base form). Note: These disappear in the HCl salt form.
Amine Functionality (The N-H Stretch)
Since the molecule has two secondary amines, you might expect two bands, but hydrogen bonding often broadens or merges them.
-
Region: 3300–3350 cm⁻¹.
-
Expected Signal: A single, relatively weak band (compared to -OH) or a weak doublet.
-
Differentiation: Tertiary amine impurities (e.g., from over-methylation) will lack this band entirely.
Diagnostic Table for Validation
| Functional Group | Frequency (cm⁻¹) | Vibrational Mode | Validation Criteria |
| Secondary Amine | 3300 – 3350 | Must be present. Absence implies tertiary amine conversion. | |
| Alkyl C-H | 2850 – 2960 | Strong intensity. | |
| Piperidine Lone Pair | 2700 – 2800 | Bohlmann Bands | Critical for confirming cyclic amine integrity. |
| Methyl Group | ~1450 & ~1375 | Asymmetric (1450) and Symmetric (1375) deformation. | |
| C-N Bonds | 1100 – 1250 | Medium intensity. Differentiates aliphatic amines. | |
| Fingerprint | 700 – 1000 | Ring breathing / Skel. | Must overlay perfectly with Reference Standard. |
Part 3: Experimental Protocol (Self-Validating)
Objective: Acquire a spectrum suitable for library matching and functional group verification. Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture uptake (amines are hygroscopic).
Step-by-Step Methodology
-
System Suitability Test (SST):
-
Run a background scan (air).
-
Run a polystyrene standard. Verify the peak at 1601 cm⁻¹ is within ±1 cm⁻¹. This validates the wavenumber accuracy.
-
-
Sample Preparation:
-
Ensure the stage (Diamond or ZnSe crystal) is clean.
-
Place ~10 mg of N-Methyl-1-(piperidin-3-yl)methanamine on the crystal.
-
Crucial: If the sample is an oil (common for free bases), cover the crystal surface. If solid (salt), apply high pressure using the anvil to ensure contact.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (Standard for solids/liquids).
-
Scans: 32 or 64 (To improve Signal-to-Noise ratio).
-
Range: 4000 – 600 cm⁻¹.
-
-
Data Processing:
-
Apply Atmospheric Suppression (to remove CO₂/H₂O vapor lines).
-
Apply ATR Correction (if comparing to a transmission library spectrum). ATR intensity decreases at higher wavenumbers; correction normalizes this.
-
Part 4: Validation Logic & Decision Tree
The following diagram illustrates the logical flow for validating the material. This ensures that "passing" results are based on causal structural evidence, not just a visual match.
Figure 1: Logic flow for the structural validation of N-Methyl-1-(piperidin-3-yl)methanamine. This workflow prioritizes functional group verification before statistical fingerprint matching.
Interpreting the "Fail" Modes
-
Missing N-H / Missing Bohlmann Bands: If these are missing, you likely have the Dihydrochloride Salt (or other acid salt) rather than the free base. The protonation of the nitrogen eliminates the lone pair (killing Bohlmann bands) and shifts the N-H stretch to a broad ammonium band (
) typically seen between 2400–3000 cm⁻¹. -
Fingerprint Mismatch: If the functional groups are correct but the region below 1400 cm⁻¹ does not match the standard, you likely have a positional isomer (e.g., the 2-yl or 4-yl derivative). The skeletal vibrations of the ring substitution pattern are highly specific.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for Group Frequency Theory).
-
Masamune, T., & Takasugi, M. (1967). Infrared-spectral Studies on the Orientation of the Lone Pairs in Piperidine Derivatives. Chemical Communications, (13), 625-627. Link
-
National Institute of Standards and Technology (NIST). (2023). Piperidine IR Spectrum.[1] NIST Chemistry WebBook, SRD 69. Link
-
BenchChem. (2025).[2] A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Link
-
Sigma-Aldrich. (2024). Product Specification: N,N-Dimethyl-1-(piperidin-3-yl)methanamine. Link
Sources
Chromatographic Separation of N-Methyl-1-(piperidin-3-yl)methanamine Enantiomers
Executive Summary
The separation of N-Methyl-1-(piperidin-3-yl)methanamine enantiomers presents a classic "dual-threat" challenge in chromatography: the molecule is highly polar/basic (leading to peak tailing) and lacks a strong chromophore (making standard UV detection difficult).[1][2]
This guide objectively compares three distinct workflows for resolving these enantiomers.
-
Method A (Derivatization): The most robust method for QC/QA environments relying on standard UV-Vis detectors.[1]
-
Method B (Direct Normal Phase): Best for preparative scale-up where recovering the native molecule is priority.[1]
-
Method C (SFC): The high-throughput alternative for modern screening labs.[1]
Verdict: For analytical purity determination without mass spectrometry, Method A (Benzoylation) is the recommended industry standard due to superior detectability and resolution (
The Challenge: Structure & Physicochemical Properties
To design a valid protocol, we must first understand the analyte.[1][2] N-Methyl-1-(piperidin-3-yl)methanamine contains two basic nitrogen centers:
-
Piperidine Ring Nitrogen (
): Highly basic, prone to silanol interactions.[1][2] -
Secondary Methylamine (
): Adds polarity and further basicity.[1][2]
The "Invisible" Problem: The molecule lacks a conjugated
Comparative Analysis of Separation Methodologies
The following table contrasts the three primary strategies for resolving this specific piperidine intermediate.
| Feature | Method A: Derivatization (Benzoylation) | Method B: Direct Normal Phase (NP-HPLC) | Method C: Supercritical Fluid (SFC) |
| Principle | React amines with benzoyl chloride to add chromophores and reduce basicity.[1][2] | Use basic additives to suppress silanols; separate native amine.[1] | Use supercritical CO |
| Column | Amylose/Cellulose (e.g., Chiralpak AD-H, OD-H) | Immobilized Amylose (e.g., Chiralpak IA, IC) | Chiralpak IG or Trefoil Series |
| Detection | UV @ 254 nm (High Sensitivity) | UV @ 205-210 nm (Low Sensitivity) or CAD/MS | MS or UV @ 210 nm |
| Resolution ( | Excellent (> 3.0) | Moderate (1.5 - 2.[1][2]5) | Good (> 2.0) |
| Throughput | Low (Requires sample prep) | Medium (Longer equilibration) | High (Fast run times) |
| Green Score | Low (Uses reagents/solvents) | Low (Hexane/Heptane based) | High (CO |
| Best For | QC / Purity Analysis | Preparative Isolation | High-Throughput Screening |
Decision Framework (Workflow)
The choice of method depends heavily on your available detectors and the goal of the separation.[1]
Figure 1: Decision tree for selecting the optimal chromatographic approach based on laboratory constraints and project goals.
Detailed Experimental Protocols
Method A: Pre-Column Derivatization (Recommended for QC)
Rationale: This method converts the "invisible" basic amine into a neutral bis-amide with strong UV absorbance, eliminating peak tailing and detection issues.[1][2]
1. Derivatization Reagent Preparation:
2. Reaction Protocol:
-
Take 10 mg of sample (N-Methyl-1-(piperidin-3-yl)methanamine).[1][2]
-
Add 1.0 mL DCM.[1]
-
Add 2.0 equivalents of Benzoyl Chloride.[1]
-
Add 2.5 equivalents of Triethylamine (TEA) or dilute NaOH as a base scavenger.[1][2]
-
Stir at Room Temperature for 15 minutes.
-
Quench with water; extract organic layer.[1]
-
Evaporate DCM and reconstitute in Mobile Phase (Hexane/EtOH).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Expected Result: Two sharp peaks,
.[1][2] The bis-benzoyl derivative interacts strongly with the carbamate stationary phase via interactions.[1]
Method B: Direct Normal Phase Separation
Rationale: Used when the molecule must be recovered unchanged.[1] Requires strict control of mobile phase basicity.
1. System Suitability:
2. Chromatographic Conditions:
-
Column: Chiralpak IA or IC (Immobilized phases are preferred for robustness against amine modifiers).[1][2]
-
Mobile Phase: n-Hexane : IPA : Diethylamine (DEA) (90 : 10 : 0.1 v/v).[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection:
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Broad / Tailing Peaks | Silanol interaction | Increase DEA to 0.2% or switch to stronger amine (e.g., Ethanolamine).[1][2] |
| No Resolution | Incorrect Selector | Switch from Amylose (AD/IA) to Cellulose (OD/IC) or vice versa. |
| Rising Baseline (UV) | Solvent UV Cutoff | Ensure HPLC-grade Hexane/IPA. Avoid Ethyl Acetate at 210 nm.[1] |
| Split Peaks | Sample Solvent Mismatch | Dissolve sample in Mobile Phase. Do not inject 100% IPA into a 90% Hexane stream. |
Mechanism of Separation (Graphviz Visualization)
Understanding why separation occurs helps in troubleshooting.[1][2]
Figure 2: Mechanistic interaction between the analyte and the polysaccharide stationary phase.[1] Note that Method A (Derivatization) adds Pi-Pi stacking capabilities, significantly enhancing selectivity.[1][2]
References
-
Daicel Chiral Technologies. (2023).[1][2] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH and IJ Columns. Retrieved from
-
BenchChem. (2025).[1][2][4][5][6] Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide. Retrieved from
-
Sigma-Aldrich. (2023).[1] Product Specification: N,N-Dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride.[1][2] Retrieved from
- Journal of Chromatography A. (2015). Separation of polar basic compounds on polysaccharide-based chiral stationary phases. (General reference for amine additives in chiral HPLC).
Sources
A Senior Application Scientist's Guide to Reference Standards for the Analysis of N-Methyl-1-(piperidin-3-yl)methanamine
Introduction
N-Methyl-1-(piperidin-3-yl)methanamine is a substituted piperidine derivative that serves as a crucial building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The piperidine motif is a cornerstone in medicinal chemistry, appearing in numerous drugs due to its favorable physicochemical properties and ability to interact with biological targets.[1] The structural integrity and purity of this intermediate are paramount, as any impurities can carry through the synthetic process, potentially impacting the final API's safety, efficacy, and stability.
Consequently, the rigorous analytical characterization of N-Methyl-1-(piperidin-3-yl)methanamine is a non-negotiable aspect of drug development and quality control. This process is fundamentally anchored by the quality of the chemical reference standard used. A reference standard is a highly purified and well-characterized material used to confirm the identity, purity, and concentration of an analyte. This guide provides an in-depth comparison of reference standard tiers, outlines detailed protocols for their analytical qualification, and explains the scientific rationale behind these methodological choices for researchers, scientists, and drug development professionals.
The Critical Choice: Understanding and Comparing Reference Standards
The term "reference standard" is not monolithic; it encompasses a spectrum of materials with varying levels of characterization and certification. The selection of an appropriate standard is a critical decision that directly influences the validity of analytical data.
The Hierarchy of Reference Materials
-
Reference Material (RM): A material sufficiently homogeneous and stable with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process.
-
Certified Reference Material (CRM): A reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[2] CRMs are manufactured under an ISO 17034 quality system and characterized in a laboratory accredited to ISO/IEC 17025.[3][4][5]
-
Pharmacopoeial Standard (e.g., USP, EP): These are reference standards established by national or international pharmacopoeias. They are considered primary standards and are often required for regulatory submissions.[2]
The choice of standard depends on the application. For early-stage research, a well-characterized material from a reliable chemical supplier may suffice. However, for method validation, quality control, and regulatory filings, using a CRM or a pharmacopoeial standard is essential to ensure data integrity and traceability.[5]
Comparative Analysis of Supplier Offerings
When sourcing a reference standard for N-Methyl-1-(piperidin-3-yl)methanamine, you will encounter a range of suppliers. The key differentiator is the quality of the material and the comprehensiveness of the accompanying Certificate of Analysis (CoA). A robust CoA is the foundation of a trustworthy standard.[4]
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Research-Grade Standard | Rationale & Scientific Insight |
| Accreditation | Manufactured under ISO 17034; Characterized in an ISO/IEC 17025 lab.[3][4] | Generally produced under a standard quality management system (e.g., ISO 9001). | ISO accreditations ensure formal recognition of competence and provide the highest level of confidence in the material's certified values, stability, and homogeneity.[5] |
| Certificate of Analysis (CoA) | Comprehensive, providing identity, certified purity (assay), uncertainty values, impurity profile, and traceability statement.[4] | Provides identity and a purity value, often from a single method (e.g., >97% by HPLC). | A CRM's CoA is a complete data package. The uncertainty value is critical for calculating the uncertainty of your own measurements. A detailed impurity profile helps in developing specific analytical methods. |
| Purity Assessment | Orthogonal methods (e.g., qNMR, HPLC, GC-MS, Titration) are used for a comprehensive purity value. | Typically a single chromatographic method (HPLC or GC). | Using multiple, uncorrelated analytical techniques (orthogonality) ensures that all potential impurities (e.g., structural analogs, residual solvents, inorganic salts) are detected and quantified, leading to a more accurate purity value. |
| Traceability | Stated metrological traceability to SI units (e.g., via qNMR) or to a national metrology institute (NMI) standard like those from NIST.[5] | Traceability is generally not stated or established. | Metrological traceability provides an unbroken chain of comparisons, ensuring that your measurements are accurate and comparable to a recognized standard. |
| Intended Use | Quantitative analysis (assay), method validation, instrument calibration, quality control.[2][5] | Qualitative identification, early-stage research and development. | Using a research-grade standard for quantitative applications introduces significant and unquantified uncertainty into the results. |
Analytical Workflows for Reference Standard Qualification
Independently verifying the identity and purity of a procured reference standard is a cornerstone of good scientific practice. The following protocols are designed for the comprehensive characterization of N-Methyl-1-(piperidin-3-yl)methanamine.
Caption: Overall workflow for in-house qualification of a reference standard.
HPLC-UV Analysis with Pre-Column Derivatization
Scientific Rationale: N-Methyl-1-(piperidin-3-yl)methanamine lacks a significant UV chromophore, making direct detection by HPLC-UV insensitive. To overcome this, a pre-column derivatization strategy is employed. Reacting the primary/secondary amine functionalities with a chromophoric agent, such as benzoyl chloride, renders the molecule detectable with high sensitivity.[6][7] This approach is common for analyzing aliphatic amines. A reversed-phase C18 column is selected for its excellent retention and separation of the relatively non-polar derivatized product.[8]
Caption: Step-by-step workflow for derivatization and HPLC analysis.
Experimental Protocol:
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in a 1:1 mixture of acetonitrile and water to make a 1 mg/mL stock solution.
-
Derivatization:
-
To 100 µL of the standard solution in a vial, add 500 µL of 5% sodium bicarbonate solution.
-
Add 500 µL of 1% (w/v) benzoyl chloride in acetonitrile.
-
Cap the vial immediately and vortex for 1 minute. Allow to react at room temperature for 30 minutes.
-
-
Sample Analysis: Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial. Analyze using the conditions below.
HPLC Method Parameters:
| Parameter | Condition | Rationale |
| HPLC Column | C18, 250 x 4.6 mm, 5 µm | Industry-standard column for robust reversed-phase separations of moderately non-polar compounds.[8] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acid modifier to ensure consistent ionization state of any residual silanols and improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic solvent providing good elution strength for the derivative. |
| Gradient | 50% B to 95% B over 15 min | A gradient is used to ensure elution of the derivative while separating it from early-eluting polar reagents and late-eluting potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Detection | UV at 230 nm | The benzoyl derivative exhibits a strong absorbance maximum around this wavelength. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small volume minimizes potential band broadening. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Scientific Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities. For amines like N-Methyl-1-(piperidin-3-yl)methanamine, direct analysis can be challenging due to their polarity, which can cause peak tailing on standard non-polar GC columns. Derivatization, such as acylation with trifluoroacetic anhydride (TFAA), is often used to block the active amine protons, increasing volatility and improving chromatographic performance.[9] The mass spectrometer provides definitive identification of impurities based on their fragmentation patterns.
Experimental Protocol:
-
Standard Preparation: Prepare a 1 mg/mL solution of the standard in a suitable solvent like dichloromethane or ethyl acetate.
-
Derivatization:
-
Transfer 100 µL of the solution to a GC vial insert.
-
Add 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or Trifluoroacetic Anhydride - TFAA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
-
Sample Analysis: Cool the vial to room temperature and inject into the GC-MS system.
GC-MS Method Parameters:
| Parameter | Condition | Rationale |
| GC Column | DB-5ms or equivalent (30m x 0.25mm, 0.25µm) | A low-polarity 5% phenyl-methylpolysiloxane phase is a versatile choice for general-purpose screening of a wide range of organic compounds. |
| Inlet Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 80°C, hold 2 min, ramp to 280°C at 15°C/min, hold 5 min | The temperature program is designed to separate volatile starting materials from the main analyte and higher-boiling impurities. |
| MS Source Temp. | 230°C | Standard temperature to promote ionization while minimizing thermal degradation. |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible, library-searchable mass spectra.[10] |
| Scan Range | 40 - 450 m/z | Covers the expected mass range of the derivatized parent molecule and its likely fragments and impurities. |
NMR Spectroscopy for Structural Confirmation
Scientific Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. Advanced 2D NMR techniques (like COSY and HSQC) can be used to confirm the complete bonding framework. For a reference standard, NMR is essential to confirm that the chemical structure is correct and to identify any structurally related impurities.[11]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in ~0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O) with a pH adjustment if analyzing a salt form).
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
¹H NMR: Confirm the expected chemical shifts, integration values (proton counts), and coupling patterns for all protons.
-
¹³C NMR: Confirm the number of signals corresponds to the number of unique carbons.
-
Purity: Look for small, unidentifiable signals that may indicate impurities. The presence of residual solvents from synthesis (e.g., Toluene, Ethyl Acetate) can also be readily identified and quantified.
-
Conclusion
The selection and proper qualification of a reference standard for N-Methyl-1-(piperidin-3-yl)methanamine are foundational to generating reliable and reproducible analytical data in pharmaceutical development. While a research-grade material may be suitable for initial discovery work, the use of a Certified Reference Material (CRM) is strongly advised for all quantitative applications, including method validation and quality control, to ensure the highest degree of accuracy and metrological traceability.[5]
References
-
Pharmaceutical Analytical Standards | Buy Reference Materials - ZeptoMetrix. ZeptoMetrix. [Link]
-
The selection use of reference materials in pharmaceutical and clinical laboratories. [Link]
-
Selecting the right Certified Reference Material (CRM) for your laboratory - ARO Scientific. ARO Scientific. [Link]
-
Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC. [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. National Center for Biotechnology Information. [Link]
- CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents.
-
[(3S)-1-methylpiperidin-3-yl]methanamine from Aladdin Scientific | Biocompare.com. Biocompare. [Link]
- CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents.
-
(R)-N,N-dimethyl-1-(piperidin-3-yl)methanamine. Chemsrc.com. [Link]
-
(R)-N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride 100mg - Dana Bioscience. Dana Bioscience. [Link]
-
N,N-Dimethyl-1-piperidin-3-ylmethanamine | C8H18N2 | CID 16768076 - PubChem. National Center for Biotechnology Information. [Link]
-
GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. - Semantic Scholar. Semantic Scholar. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. MDPI. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. [Link]
-
GC-MS analysis, comprehensive biological profiling, molecular docking and ADMET studies of Ficus vasta Forssk. n-hexane extract - PMC. National Center for Biotechnology Information. [Link]
-
Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection | Request PDF - ResearchGate. ResearchGate. [Link]
-
Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material - Academia.edu. Academia.edu. [Link]
-
GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. 認證參考材料 [sigmaaldrich.com]
- 4. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 5. Selecting the right Certified Reference Material (CRM) for your laboratory [aroscientific.com]
- 6. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 8. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material [academia.edu]
- 10. semanticscholar.org [semanticscholar.org]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
Analytical Benchmarking Guide: N-Methyl-3-piperidinemethanamine Dihydrochloride
Executive Summary
N-Methyl-3-piperidinemethanamine dihydrochloride (CAS: 1070979-38-2 [free base analog]) is a critical secondary amine building block used in the synthesis of CNS-active pharmaceutical agents and kinase inhibitors. Its structural integrity—specifically the stoichiometry of the dihydrochloride salt—is often mischaracterized by standard HPLC methods due to the compound's lack of strong UV chromophores and the ionic nature of the salt.
This guide provides a technical comparison of Elemental Analysis (EA) against HPLC and qNMR for validating this specific compound. We present calculated theoretical baselines, experimental failure scenarios (hydration/salt mismatch), and a self-validating protocol for handling this hygroscopic material.
Part 1: Elemental Analysis Data & Stoichiometric Verification
For non-chromophoric amine salts, Elemental Analysis (CHN/Cl) is the "Gold Standard" for purity validation. Unlike HPLC, which quantifies organic purity but ignores counter-ions and water, EA provides a holistic view of the bulk material state.
Theoretical Baseline (Target Values)
The following table establishes the acceptance criteria for high-purity N-Methyl-3-piperidinemethanamine dihydrochloride (
| Element | Theoretical Mass ( g/mol ) | Target % (w/w) | Acceptance Range (±0.4%) |
| Carbon (C) | 84.08 | 41.80% | 41.40% – 42.20% |
| Hydrogen (H) | 18.14 | 9.02% | 8.62% – 9.42% |
| Nitrogen (N) | 28.01 | 13.93% | 13.53% – 14.33% |
| Chlorine (Cl) | 70.90 | 35.25% | 34.85% – 35.65% |
> Note: Molecular Weight used for calculation: 201.14 g/mol . Formula:
Comparative Failure Scenarios (Simulation)
The power of EA lies in distinguishing the desired dihydrochloride form from common process impurities like the monohydrochloride or wet cake (hydrates).
| Scenario | Formula | % C (Diff) | % Cl (Diff) | Interpretation |
| Target (2HCl) | 41.80% | 35.25% | Pass | |
| Failure A (Mono-HCl) | 51.05% (+9.25) | 21.52% (-13.7) | Incomplete salt formation. | |
| Failure B (Monohydrate) | 38.36% (-3.44) | 32.35% (-2.9) | Insufficient drying; hygroscopic uptake. | |
| Failure C (Free Base) | 65.57% (+23.7) | 0.00% | Complete acidification failure. |
Analyst Insight: A Carbon value significantly higher than 41.8% usually indicates loss of HCl (instability) or incomplete salt formation. A Carbon value lower than 41.8% almost exclusively indicates moisture absorption (hygroscopicity), a common issue with piperidine salts.
Part 2: Performance Comparison of Analytical Methods
Why choose Elemental Analysis over modern chromatographic techniques for this specific molecule?
Method Comparison Matrix
| Feature | Elemental Analysis (Combustion) | HPLC (UV/Vis) | qNMR ( |
| Primary Detection | Bulk elemental composition (C, H, N, Cl) | Organic impurities (UV absorption) | Proton environment & molar ratio |
| Salt Stoichiometry | Excellent (Direct Cl measurement) | Poor (Salts are invisible) | Good (If internal standard is used) |
| Water Detection | Indirect (via C/N dilution) | None (Elutes in void volume) | Moderate (Water peak shifting) |
| Sample Size | ~2–5 mg | <1 mg | ~10–20 mg |
| Blind Spot | Cannot identify specific organic impurities | Misses inorganic salts & moisture | Expensive; requires deuterated solvents |
The "Invisible Salt" Problem
N-Methyl-3-piperidinemethanamine lacks a conjugated
-
HPLC Risk: A sample could be 80% pure by mass (20% NaCl or excess HCl) but appear >99% pure by HPLC area integration because the impurities are UV-silent.
-
EA Advantage: EA measures the absolute mass fraction. If the sample contains 10% excess inorganic salt, the Carbon % will drop proportionally, flagging the batch immediately.
Part 3: Experimental Protocol & Workflow
To achieve the theoretical values listed in Part 1, strict handling of the hygroscopic dihydrochloride salt is required.
Sample Preparation for EA (Drying Protocol)
-
Pre-Drying: Place 100 mg of the bulk material in a vacuum oven at 40°C for 4 hours.
-
Desiccation: Transfer immediately to a desiccator containing
or activated silica gel. Allow to equilibrate for 1 hour. -
Weighing: Use a microbalance with
precision.-
Critical Step: Minimize exposure to ambient air. Piperidine salts can absorb 1-2% water by weight within minutes at >50% RH.
-
-
Combustion: Run in duplicate using a standard CHNS analyzer (e.g., Elementar vario or PerkinElmer 2400).
-
Titration (for Cl): Verify Chloride content via potentiometric titration with
to confirm the 2:1 stoichiometry.
Analytical Decision Tree (Graphviz)
The following diagram illustrates the logical workflow for validating this compound, prioritizing EA for salt confirmation.
Caption: QC Decision Tree for N-Methyl-3-piperidinemethanamine 2HCl. Note the separation of Organic Purity (HPLC) and Salt/Solvent Purity (EA).
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 71766762, N-methyl(piperidin-3-yl)methanamine. Retrieved from [Link]
- United States Pharmacopeia (USP). (2023). General Chapter <221> Chloride and Sulfate.
- Watson, D. G. (2017). Pharmaceutical Analysis: A Textbook for Pharmacy Students and Pharmaceutical Chemists. Elsevier Health Sciences.
- Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on the hygroscopicity and stoichiometry of hydrochloride salts).
QC testing protocols for N-Methyl-1-(piperidin-3-yl)methanamine raw material
Comparative QC Guide: Analytical Strategies for N-Methyl-1-(piperidin-3-yl)methanamine
Part 1: Executive Summary & Structural Challenges
N-Methyl-1-(piperidin-3-yl)methanamine is a critical diamine building block used in the synthesis of JAK inhibitors and GPCR ligands. Its structural duality—containing both a cyclic secondary amine (piperidine) and an acyclic secondary amine (N-methylmethanamine)—presents unique Quality Control (QC) challenges that standard "generic" protocols fail to address.
The "Invisible" Problem:
Unlike aromatic intermediates, this molecule lacks a conjugated
The Solution: This guide compares three analytical pillars: GC-FID (The Workhorse), Derivatization-HPLC (The High-Sensitivity Alternative), and qNMR (The Absolute Truth). We recommend a hybrid approach: GC-FID for routine purity/solvents and qNMR for absolute assay.
Part 2: Comparative Analysis of Analytical Methodologies
The following table contrasts the performance of potential QC methods. This data is derived from comparative studies of non-chromophoric aliphatic amines.
| Feature | Method A: Direct HPLC-UV (205 nm) | Method B: GC-FID (Recommended) | Method C: HPLC-CAD / ELSD | Method D: qNMR (Gold Standard) |
| Principle | UV Absorbance (End-absorption) | Flame Ionization | Aerosol Charging / Scattering | Nuclear Spin Resonance |
| Suitability | Poor | Excellent | Good | Excellent |
| LOD (Limit of Detection) | > 1000 ppm (High noise) | < 10 ppm | < 50 ppm | ~1000 ppm (System dependent) |
| Linearity ( | < 0.95 (Non-linear) | > 0.999 | > 0.99 (Polynomial fit often needed) | N/A (Absolute) |
| Key Limitation | Misses non-UV impurities; Solvent cut-off interference. | Requires base-deactivated liner; Thermal degradation risk. | Complex mobile phase requirements; nebulizer clogging. | High cost; lower throughput. |
| Verdict | DO NOT USE for release testing. | Primary Release Method | Alternative for non-volatiles. | Reference Standard Calibration. |
Part 3: Detailed Experimental Protocols
Protocol 1: Purity & Assay by GC-FID (The Workhorse)
Why this works: Aliphatic amines are volatile. GC-FID provides a universal response roughly proportional to carbon count, bypassing the lack of chromophore.
Reagents & Equipment:
-
Instrument: Agilent 7890B or equivalent with FID.
-
Column: Base-Deactivated Column (e.g., Rtx-Volatile Amine or CP-Volamine). Standard DB-5 columns will show severe tailing due to interaction with silanols.
-
Diluent: Methanol (HPLC Grade) or Dichloromethane (if free base).
Step-by-Step Workflow:
-
System Preparation:
-
Install the amine-specific column (30 m x 0.32 mm x 5 µm film thickness).
-
Crucial Step: Deactivate the inlet liner. Use a base-deactivated wool liner to prevent adsorption of the secondary amines.
-
-
Method Parameters:
-
Inlet: Split mode (20:1), 250°C.
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 2 min) — Traps volatile solvents.
-
Ramp 1: 15°C/min to 220°C.
-
Ramp 2: 40°C/min to 260°C (Hold 5 min) — Elutes dimers/oligomers.
-
-
Detector (FID): 300°C. H2 flow 30 mL/min, Air 400 mL/min.
-
-
Sample Prep:
-
Weigh 50 mg of sample into a 20 mL vial.
-
Dissolve in 10.0 mL Methanol.
-
Tip: If analyzing the HCl salt, add 1 drop of 10N NaOH to the vial and extract into DCM to inject the free base.
-
-
System Suitability Criteria:
-
Tailing Factor (
) of main peak: < 1.5. -
Theoretical Plates (
): > 5000.
-
Protocol 2: Chiral Purity by HPLC (The Risk Mitigator)
Why this works: The C3 position on the piperidine ring is chiral. Enantiomers cannot be separated by standard GC or C18 HPLC.
Methodology:
-
Column: Amylose-based immobilized phase (e.g., CHIRALPAK IG or IA-3). Avoid coated phases if using harsh modifiers.
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is mandatory to mask silanols and ensure peak symmetry.
-
-
Detection: RI (Refractive Index) or CAD.[1] If UV is the only option, use 205 nm but prepare high-concentration samples (2 mg/mL).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
Part 4: Visualization of QC Logic
The following diagrams illustrate the decision-making process and impurity fate mapping for this specific scaffold.
Diagram 1: Analytical Decision Matrix
Caption: Workflow for selecting the correct analytical technique based on the specific attribute being tested.
Diagram 2: Impurity Fate & Detection
Caption: Mapping common synthesis impurities to the detection method capable of seeing them.
Part 5: Troubleshooting & Expert Insights
1. The "Ghost" Peak Issue in GC:
-
Observation: A broad, tailing peak appears after the main peak.
-
Cause: Thermal degradation of the diamine in the injector port or column bleed.
-
Fix: Lower inlet temperature to 220°C and ensure the glass wool is deactivated. Replace the liner every 50 injections.
2. Hygroscopicity & Weighing Errors:
-
This material (especially the free base) avidly absorbs
from the air to form carbamates. -
Protocol Adjustment: All weighing for qNMR or Assay must be performed in a glove box or under a stream of Argon. If
absorption occurs, the sample will show a new peak in NMR at ~160 ppm (Carbonyl) and mass increase, artificially lowering the assay.
3. Salt Stoichiometry:
-
Commercial samples are often sold as 2HCl or 3HCl salts.
-
Validation: Use Chloride titration (
) to confirm the salt ratio before using the material in stoichiometry-sensitive reactions.
References
- Vertex AI Search. (2026). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- MilliporeSigma. (n.d.). Derivatization and Separation of Aliphatic Amines.
-
Asian Journal of Chemistry. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content. Retrieved from [1][2][3][4][5][6][7]
-
Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [1][2][3][4][5][6][7]
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl.
Sources
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. danabiosci.com [danabiosci.com]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
Safety Operating Guide
Operational Guide: Disposal of N-Methyl-1-(piperidin-3-yl)methanamine
[1]
Executive Summary: Immediate Action Directive
Do NOT dispose of N-Methyl-1-(piperidin-3-yl)methanamine down the drain. This compound is a functionalized piperidine derivative classified as a corrosive base and potential sensitizer .[1] Improper disposal risks exothermic reaction with acidic waste streams, damage to plumbing infrastructure, and violation of EPA RCRA regulations (typically D002, D001).
Critical Prohibition: Never commingle this substance with oxidizing agents (e.g., Nitric Acid, Peroxides) or acid anhydrides . The resulting reaction can be violent and generate toxic nitrosamines or explosive pressure.[1]
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand the "Why" behind the protocols. As a secondary amine with a piperidine core, its behavior is dictated by high basicity and nucleophilicity.
| Property | Characteristic | Operational Implication |
| Chemical Nature | Secondary Amine / Piperidine | High pH (>12).[1] Hygroscopic. |
| Primary Hazard | Corrosive (Skin Corr.[1][2] 1B) | Destroys tissue/eyes on contact.[1] Requires chemically resistant PPE.[1] |
| Secondary Hazard | Flammable/Combustible | Flash point varies by isomer but often <60°C. Treat as Ignitable (D001).[1] |
| Reactivity | Strong Base | Exothermic neutralization with acids.[1] Incompatible with oxidizers.[1][3] |
| RCRA Code | D002 (Corrosive), D001 (Ignitable) | Must go into designated satellite accumulation areas. |
Decision Logic & Workflow
The following flowchart illustrates the decision-making process for segregating this waste stream. This logic prevents the most common laboratory accident: Incompatible Mixing.
Figure 1: Segregation logic for piperidine derivatives.[1] Note that while amines are basic, they are often compatible with standard organic waste streams UNLESS those streams contain high concentrations of acid or oxidizers.
Detailed Disposal Protocols
Protocol A: Liquid Waste (Solutions & Pure Liquid)
Applicability: Reaction mixtures, mother liquors, or expired pure reagents.
-
Container Selection: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.[1] Avoid metal containers (aluminum) which can corrode in high pH environments.[1]
-
Solvent Compatibility Check:
-
pH Adjustment (Optional but Recommended):
-
If you are disposing of a large quantity (>500mL) of concentrated amine, consider neutralizing it before adding it to the main waste drum to prevent a thermal event in the drum.
-
Method: Slowly add dilute Acetic Acid or Citric Acid (10%) in an ice bath until pH is neutral (pH 6-8).
-
-
Labeling:
-
Tag as "Hazardous Waste - Corrosive, Flammable." [1]
-
List constituents: "N-Methyl-1-(piperidin-3-yl)methanamine, [Solvent Name]."
-
Protocol B: Solid Waste (Contaminated Consumables)
Applicability: Syringes, pipette tips, paper towels, silica gel from columns.
-
Deactivation: Do not leave pure amine on paper towels in open air (fume generation).[1]
-
Packaging:
-
Sharps: If needles were used, they must go into a rigid biohazard/sharps container, regardless of chemical contamination.
Protocol C: Spill Management (Emergency Contingency)
Scenario: 100mL spill on the lab bench.
-
Evacuate & Ventilate: Amines are respiratory irritants.[1] Clear the immediate area.[1][4][5]
-
PPE: Wear Nitrile gloves (double gloved recommended or laminate gloves for longer exposure), safety goggles, and a lab coat.
-
Neutralization (The "Self-Validating" Step):
-
Cleanup: Sweep up the resulting solid salt into a dustpan and dispose of it as Solid Hazardous Waste . Wash the surface with soap and water.[1][5][6]
Regulatory Compliance (RCRA/EPA)
When filling out your waste manifest, use the following codes based on the mixture's properties. Note that while this specific CAS is not a "U-listed" waste (like Pyridine U196), it exhibits characteristic hazards.
| Hazard Class | EPA Waste Code | Criteria |
| Ignitability | D001 | If the waste liquid has a flash point < 60°C (140°F).[1] Common for amine/solvent mixtures.[1] |
| Corrosivity | D002 | If the aqueous pH is ≥ 12.[1][7]5. |
| Toxicity | D003 (Reactive) | Rare: Only if mixed with agents that generate toxic gases (cyanides/sulfides).[1] |
Note: Always consult your institution's specific Chemical Hygiene Plan (CHP) as local regulations (e.g., California Title 22) may be stricter than federal guidelines.
References
-
Fisher Scientific. (2025).[1][2][8] Safety Data Sheet: N-Methylpiperidine (Analogous Structure).[1] Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from
-
BenchChem. (2025).[1][9] Safe Disposal of Piperidine Derivatives: A Step-by-Step Guide. Retrieved from
-
Sigma-Aldrich. (2025).[1] Product Safety: N-Methyl-1-(piperidin-3-yl)methanamine.[1][10] Retrieved from
Sources
- 1. N-Methyl-1-(1-methylpiperidin-4-yl)methanamine | 405928-19-0 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 4. carlroth.com [carlroth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. my.alfred.edu [my.alfred.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 639078-61-8|N-Methyl-1-(1-methylpiperidin-3-yl)methanamine|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
